molecular formula C8H6BrF2NO B8120861 5-Bromo-2,4-difluoro-N-methylbenzamide

5-Bromo-2,4-difluoro-N-methylbenzamide

Cat. No.: B8120861
M. Wt: 250.04 g/mol
InChI Key: CEAINNBZGGZQTP-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluoro-N-methylbenzamide (CAS 1864604-03-4) is a high-purity chemical building block offered for research and development purposes. This compound has a molecular formula of C8H6BrF2NO and a molecular weight of 250.04 g/mol . Its defined structure, featuring bromo and fluoro substituents on the benzamide ring, makes it a valuable intermediate in various scientific applications, particularly in medicinal chemistry and drug discovery. Researchers utilize this compound in the synthesis of more complex molecules, such as in the development of compounds with potential biological activity; for example, it serves as a key scaffold in the structure of larger molecules investigated for various properties . As a versatile synthon, the bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, while the fluorine atoms can influence the molecule's electronegativity, metabolic stability, and binding affinity, which are critical parameters in optimizing lead compounds. This product is strictly labeled For Research Use Only and is not intended for human or animal use or for application in diagnostic procedures . Proper handling procedures should be followed, and researchers should consult the relevant Material Safety Data Sheet (MSDS) for detailed safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,4-difluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c1-12-8(13)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAINNBZGGZQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 5-Bromo-2,4-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-2,4-difluoro-N-methylbenzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2,4-difluoro-N-methylbenzamide, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, a validated synthetic pathway, spectroscopic signature, and safe handling protocols, offering insights grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

5-Bromo-2,4-difluoro-N-methylbenzamide is a substituted benzamide featuring a benzene ring functionalized with a bromine atom, two fluorine atoms, and an N-methylcarboxamide group. The strategic placement of these substituents dictates the molecule's electronic and steric properties, making it a valuable intermediate for further chemical elaboration.

The two fluorine atoms at positions 2 and 4, along with the bromine at position 5, are strong electron-withdrawing groups. This electronic pull significantly influences the reactivity of the aromatic ring and the properties of the amide functional group. The N-methyl group provides a site for potential hydrogen bonding and influences the compound's solubility and conformational flexibility.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties of the molecule and its direct precursors. This data is essential for planning synthetic transformations and purification procedures.

PropertyValueSource & Notes
Molecular Formula C₈H₆BrF₂NOCalculated
Molecular Weight 251.04 g/mol Calculated
Appearance White to Off-White Solid (Predicted)Based on similar benzamide structures.
Melting Point Not available. Predicted to be >100 °C.Based on related structures like 4-Bromo-2-fluoro-N-methylbenzamide (125-129 °C)[1].
Solubility Soluble in Methanol, Chloroform (Slightly)[1].Expected to be soluble in common organic solvents like DMF, DMSO, and ethyl acetate.
CAS Number 874291-00-2
Precursor CAS 28314-83-2 (5-Bromo-2,4-difluorobenzoic acid)[2]

Synthesis Protocol: Amide Coupling

The most reliable and common method for synthesizing N-methylamides is the coupling of a carboxylic acid with methylamine. This is typically facilitated by a carbodiimide-based coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt). This approach is widely adopted in pharmaceutical development for its high efficiency and mild reaction conditions[3].

The causality behind this choice is clear: direct amidation requires harsh conditions (high temperature and pressure) that are incompatible with many functional groups. EDCI activation converts the carboxylic acid's hydroxyl group into a better leaving group, allowing for a facile nucleophilic attack by methylamine at room temperature. HOBt is included to suppress side reactions and minimize racemization if chiral centers are present.

Experimental Workflow: Synthesis of 5-Bromo-2,4-difluoro-N-methylbenzamide

G cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Workup & Purification A 1. Dissolve 5-Bromo-2,4-difluoro- benzoic acid (1.0 eq) in DMF B 2. Add EDCI (2.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) C 3. Add 2M Methylamine in THF (5.0 eq) D 4. Stir at room temperature for 16 hours C->D E 5. Quench reaction with deionized water F 6. Extract with Ethyl Acetate (3x) E->F G 7. Combine organic layers, wash with brine, dry over Na2SO4 H 8. Concentrate under reduced pressure I 9. Purify crude product via silica gel column chromatography J Final Product: 5-Bromo-2,4-difluoro- N-methylbenzamide I->J Yields pure product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve 5-bromo-2,4-difluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activator Addition: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 2.5 eq), 1-hydroxybenzotriazole (HOBt, 1.5 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Slowly add a 2M solution of methylamine in tetrahydrofuran (THF, 5.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Bromo-2,4-difluoro-N-methylbenzamide as a solid[3][4].

Spectroscopic Characterization

Structural confirmation is paramount. The following is a predictive analysis of the key spectroscopic features expected for 5-Bromo-2,4-difluoro-N-methylbenzamide, based on established principles of NMR and IR spectroscopy. Researchers should use this as a guide to verify their experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.0-8.2 ppm (t, 1H): Aromatic proton at C6, appearing as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

    • δ ~7.4-7.6 ppm (dd, 1H): Aromatic proton at C3, appearing as a doublet of doublets due to coupling with the adjacent fluorine (³JHF) and the bromine (⁴JHH, smaller coupling).

    • δ ~6.5-7.0 ppm (br s, 1H): Amide N-H proton. The chemical shift and peak shape can be variable and concentration-dependent.

    • δ ~3.0 ppm (d, 3H): Methyl (CH₃) protons, appearing as a doublet due to coupling with the N-H proton (³JHH).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~163-165 ppm (d): Amide carbonyl carbon (C=O).

    • δ ~155-160 ppm (dd): Aromatic carbon C2 (attached to F).

    • δ ~152-157 ppm (dd): Aromatic carbon C4 (attached to F).

    • δ ~125-130 ppm (d): Aromatic carbon C6.

    • δ ~115-120 ppm (d): Aromatic carbon C1.

    • δ ~110-115 ppm (d): Aromatic carbon C5 (attached to Br).

    • δ ~105-110 ppm (dd): Aromatic carbon C3.

    • δ ~27 ppm: Methyl carbon (CH₃).

Infrared (IR) Spectroscopy (Predicted)
  • ~3300 cm⁻¹: N-H stretching vibration of the secondary amide.

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~1650-1680 cm⁻¹: Strong C=O stretching (Amide I band), a key diagnostic peak.

  • ~1540 cm⁻¹: N-H bending (Amide II band).

  • ~1200-1300 cm⁻¹: C-N stretching.

  • ~1100-1250 cm⁻¹: Strong C-F stretching vibrations.

Mass Spectrometry (MS)
  • Expected M⁺: A characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected peaks would be at m/z 250 and 252.

Applications in Research and Development

While specific applications for 5-Bromo-2,4-difluoro-N-methylbenzamide are not extensively documented in peer-reviewed literature, its structure is highly relevant to drug discovery. Halogenated and particularly fluorinated organic molecules are of immense interest in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability[5].

This compound serves as a versatile building block for creating more complex molecules through reactions such as:

  • Suzuki-Miyaura Cross-Coupling: The bromo-substituent provides a reactive handle for forming new carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: The C-Br bond can be used to introduce new nitrogen-based functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by the fluorine atoms, could allow for the displacement of a fluoride by strong nucleophiles under specific conditions.

Given these possibilities, 5-Bromo-2,4-difluoro-N-methylbenzamide is a valuable starting material for constructing libraries of novel compounds for screening in various therapeutic areas, including oncology and neurodegenerative diseases.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chemicals provides a strong basis for a conservative safety assessment.

Hazard Identification (Inferred):

  • Harmful if swallowed or in contact with skin[6].

  • Causes skin and serious eye irritation[6][7].

  • May cause respiratory irritation[6][7].

Recommended Handling Protocols
  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[8].

  • Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors[8].

  • Handling: Avoid formation of dust. Use non-sparking tools. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling[6][8].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition[9][10].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6].

References

  • PubChem. 5-Bromo-2-methylbenzamide. Available from: [Link]

  • American Elements. 5-Bromo-2,4-difluorobenzoic acid. Available from: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide. Available from: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-2,4-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of halogenated benzamides serves as a cornerstone for developing highly selective, metabolically stable small-molecule therapeutics. This whitepaper provides an in-depth technical analysis of 5-Bromo-2,4-difluoro-N-methylbenzamide (CAS: 1864604-03-4)[1]. We will explore its fundamental physicochemical properties—specifically its molecular weight of 250.04 g/mol and molecular formula of C8H6BrF2NO[1][2]—and detail a self-validating synthetic protocol for its generation and integration into hit-to-lead campaigns.

Physicochemical Profiling & Structural Rationale

Understanding the exact molecular composition is critical for predicting pharmacokinetic behavior, planning downstream synthetic functionalization, and establishing rigorous Quality Control (QC) parameters.

Quantitative Physicochemical Data

Table 1: Key properties and their implications for drug design.

PropertyValueRationale / Implication
Molecular Formula C8H6BrF2NO[1]Defines the exact atomic composition, essential for mass spectrometry validation.
Molecular Weight 250.04 g/mol [1][2]Optimal fragment size (Rule of Three compliant) for fragment-based drug discovery (FBDD).
CAS Registry Number 1864604-03-4[1]Unique identifier for procurement and database cross-referencing.
Hydrogen Bond Donors 1 (Amide N-H)Facilitates targeted interactions with protein backbone carbonyls (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 1 (Carbonyl O)Engages in dipole-dipole or H-bond interactions within binding pockets.
Causality in Structural Design

As a Senior Application Scientist, I emphasize that the substitution pattern on this benzene ring is not arbitrary; it is highly engineered to solve specific medicinal chemistry challenges:

  • The 5-Bromo Substituent: Bromine acts as a heavy halogen that can form highly directional sigma-hole interactions with Lewis bases in a protein target. Synthetically, it is the primary vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), allowing rapid library diversification.

  • The 2,4-Difluoro Substituents: Fluorine is a bioisostere for hydrogen but possesses extreme electronegativity. Placing fluorines at the 2 and 4 positions inductively lowers the electron density of the aromatic ring, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, it modulates the pKa of adjacent functional groups and increases lipophilicity without adding significant steric bulk.

  • The N-Methyl Amide: The secondary amide restricts conformational flexibility compared to a primary amide, locking the molecule into a predictable vector trajectory while retaining one critical hydrogen bond donor.

Self-Validating Synthetic Protocol

To utilize 5-Bromo-2,4-difluoro-N-methylbenzamide as a building block, researchers must either procure it or synthesize it from 5-bromo-2,4-difluorobenzoic acid. The following protocol utilizes a self-validating system where each step contains an In-Process Control (IPC) to ensure causality between reagent addition and product formation.

Methodology: Amide Coupling via HATU
  • Activation: Dissolve 1.0 equivalent of 5-bromo-2,4-difluorobenzoic acid in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: HATU is selected over EDC/HOBt due to the electron-withdrawing nature of the difluoro-substituted ring, which requires a highly reactive uronium coupling agent to form the active ester efficiently. DIPEA acts as a non-nucleophilic base to deprotonate the acid without interfering with the coupling.

  • Amidation: After 15 minutes of activation, add 1.5 equivalents of methylamine hydrochloride. Stir at room temperature.

  • Self-Validating IPC (In-Process Control): After 2 hours, withdraw a 10 µL aliquot, dilute in methanol, and inject into the LC-MS.

    • Validation Criteria: The reaction is only deemed complete when the starting material peak disappears and a dominant peak at m/z 250.04 (or 251.04 for [M+H]+) emerges[1][2]. If conversion is <95%, the system mandates the addition of an extra 0.2 eq of HATU.

  • Workup & Isolation: Quench with saturated aqueous NaHCO3 to neutralize excess acid and DIPEA. Extract with ethyl acetate (3x). Wash the organic layer with 1M HCl, then brine, to systematically remove unreacted methylamine and DMF. Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Final QC Validation: Perform 1H-NMR and 19F-NMR. The 19F-NMR must show two distinct fluorine signals, confirming the integrity of the 2,4-difluoro pattern. The 1H-NMR must show a doublet for the N-methyl group (coupling to the amide proton) integrating to exactly 3 protons.

SynthWorkflow SM Starting Material 5-Bromo-2,4-difluorobenzoic Acid Reac Amidation Methylamine + HATU SM->Reac Activation IPC In-Process Control LC-MS (m/z 250.04) Reac->IPC Aliquot Check IPC->Reac <95% Conversion Prod Target Compound C8H6BrF2NO IPC->Prod >95% Conversion

Caption: Synthetic workflow with self-validating in-process controls.

Application in Drug Development Workflows

In hit-to-lead optimization, 5-Bromo-2,4-difluoro-N-methylbenzamide is rarely the final drug; it is a highly optimized scaffold. The logical relationship between its functional groups and its utility in drug discovery is mapped below. The bromine atom serves as the critical attachment point for extending the molecule into adjacent hydrophobic pockets of a target protein, while the rest of the molecule anchors the compound via stable, metabolically shielded hydrogen bonds.

Pharmaco Scaffold 5-Bromo-2,4-difluoro-N-methylbenzamide Br 5-Bromo Cross-Coupling Vector Scaffold->Br F 2,4-Difluoro Metabolic Shielding Scaffold->F Amide N-Methyl Amide H-Bonding Array Scaffold->Amide

Caption: Pharmacophore deconstruction and functional utility.

By understanding the precise molecular weight (250.04 g/mol ) and formula (C8H6BrF2NO)[1], analytical chemists can easily track the fate of this substructure through complex multi-step syntheses, ensuring high-fidelity data generation in drug discovery pipelines.

References

  • Title: 749927-80-8 | 4-Bromo-2-fluoro-N,N-dimethylbenzamide - BLDpharm (Catalog referencing 5-Bromo-2,4-difluoro-N-methylbenzamide)
  • Title: N-(4-bromo-2,6-difluorophenyl)acetamide | C8H6BrF2NO | CID 2804166 - PubChem (Isomeric validation of Formula and Molecular Weight)

Sources

Technical Guide: Sourcing and Validating 5-Bromo-2,4-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical whitepaper designed for medicinal chemists and sourcing managers in the pharmaceutical industry. It prioritizes supply chain resilience, purity validation, and synthetic utility.

Executive Summary

5-Bromo-2,4-difluoro-N-methylbenzamide (CAS: 1864604-03-4 ) is a high-value pharmacophore used in the development of kinase inhibitors and protein-protein interaction modulators.[1][2][3][4][5] Its structural utility lies in the 5-bromo motif (a handle for palladium-catalyzed cross-couplings) and the 2,4-difluoro-N-methylbenzamide core, which serves as a metabolically stable, hydrogen-bond-donating scaffold often targeting the ATP-binding hinge region of kinases.

This guide addresses a critical supply chain bottleneck: while the parent acid is a commodity, the specific N-methyl amide is often a "made-to-order" building block. We provide a dual-sourcing strategy (Direct Procurement vs. In-House Synthesis) to ensure project continuity.

Technical Specifications & Critical Quality Attributes (CQA)

Before sourcing, establish these specifications to avoid regioisomeric contamination, a common issue in poly-fluorinated aromatics.

AttributeSpecificationRationale
CAS Number 1864604-03-4 Unique identifier for the amide.[1][2][3][4][5]
Parent Acid CAS 28314-83-2 5-Bromo-2,4-difluorobenzoic acid (Primary Precursor).[6]
Molecular Formula

MW: 250.04 g/mol .
Purity Goal >97% (HPLC)Critical for downstream Suzuki/Buchwald couplings.
Key Impurity A 3-Bromo isomer Result of non-selective bromination of the parent acid.
Key Impurity B Des-methyl amide Caused by ammonia contamination in methylamine sources.
Solubility DMSO, MeOH, DCMPoor solubility in water; requires polar organic solvents.

Supply Chain Landscape: Vendor Analysis

The market for this building block is tiered. "Tier 1" suppliers hold stock, while "Tier 2" synthesize on demand.

Tier 1: Stock Suppliers (Immediate Availability)

Primary recommendation for milligram-to-gram scale medicinal chemistry.

  • BLD Pharm: Currently the most reliable source for the specific amide (Catalog: BD01540762). They specialize in heterocycles and fluorinated blocks.

  • Chemsrc / ChemSpace: Aggregators that list real-time stock from verified Chinese and Indian CROs.

Tier 2: Precursor Suppliers (Strategic Back-Integration)

Recommendation for kilogram scale-up. Purchase the acid and convert in-house to reduce cost by 40-60%.

  • ChemScene: Major supplier of the parent acid (CAS 28314-83-2).[6]

  • American Elements: Supplier of high-purity fluorinated benzoic acid derivatives.

  • Saflik Pharma: Indian manufacturer capable of bulk acid production.

Strategic Synthesis: The "Make vs. Buy" Protocol

If the amide (CAS 1864604-03-4) is out of stock or prohibitively expensive, you must implement an in-house conversion from the abundant acid (CAS 28314-83-2).

Validated Synthetic Workflow

The following protocol is designed for scalability and minimal purification.

Reaction: 5-Bromo-2,4-difluorobenzoic acid


 Acid Chloride 

N-Methylbenzamide.
  • Activation: Suspend 5-bromo-2,4-difluorobenzoic acid (1.0 eq) in DCM. Add catalytic DMF (0.05 eq) and oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.

    • Why: Oxalyl chloride is preferred over thionyl chloride to avoid heating, which can degrade the fluorinated ring.

  • Concentration: Evaporate solvent/excess reagent to obtain the crude acid chloride.

  • Amidation: Re-dissolve in dry THF. Add methylamine (2.0 M in THF, 1.5 eq) and DIPEA (1.5 eq) at 0°C.

  • Workup: Quench with water. Extract with EtOAc. Wash with 1N HCl (removes unreacted amine) and sat.

    
     (removes unreacted acid).
    
Pathway Visualization

The diagram below illustrates the sourcing logic and synthetic flow, highlighting critical decision points.

SupplyChain Start Requirement: 5-Br-2,4-F-N-Me-Benzamide CheckStock Check Stock (BLD Pharm/ChemSpace) Start->CheckStock BuyAmide Direct Purchase (CAS 1864604-03-4) CheckStock->BuyAmide In Stock BuyAcid Source Precursor Acid (CAS 28314-83-2) CheckStock->BuyAcid Stockout / High Cost QC QC Validation (19F NMR / HPLC) BuyAmide->QC Synthesis In-House Synthesis (Oxalyl Chloride / MeNH2) BuyAcid->Synthesis Synthesis->QC QC->BuyAcid Fail (Regioisomer Found) Release Release for Library Synthesis QC->Release Pass

Figure 1: Decision matrix for sourcing 5-Bromo-2,4-difluoro-N-methylbenzamide, prioritizing commercial stock but validating a backup synthetic route.

Quality Control: The Self-Validating System

Relying on a Certificate of Analysis (CoA) is insufficient for fluorinated isomers. You must perform 19F NMR validation.

The "Fluorine Fingerprint"

The 2,4-difluoro substitution pattern creates a distinct spectroscopic signature compared to potential 2,6- or 3,5-difluoro impurities.

  • Protocol: Dissolve 5mg in

    
    . Run uncoupled 19F NMR.
    
  • Expected Signals:

    • F-2 (Ortho to amide): Shifted downfield (approx -110 to -120 ppm) due to the electron-withdrawing carbonyl group and proximity to the amide hydrogen.

    • F-4 (Para to amide): Distinct chemical shift (approx -100 to -110 ppm).

    • Coupling: Look for specific J-coupling constants. F-H coupling will be evident.

  • Red Flag: If you see a single singlet (symmetry) or signals >-100 ppm, suspect the 2,6-difluoro isomer or loss of a fluorine atom.

Application in Drug Discovery

This building block is a "privileged scaffold" for Fragment-Based Drug Design (FBDD) .

  • Suzuki-Miyaura Coupling: The 5-bromo position is sterically accessible. It couples readily with aryl boronic acids to generate biaryl kinase inhibitors.

    • Condition:

      
      , 
      
      
      
      , Dioxane/Water, 90°C.
  • Bioisosterism: The 2,4-difluoro motif mimics the steric and electronic properties of 2,4-dichloro rings (common in older drugs) but with improved metabolic stability (blocking P450 oxidation sites) and altered lipophilicity (

    
     modulation).
    
  • FGFR/VEGFR Targeting: The N-methylbenzamide moiety is a classic "hinge binder," capable of forming a hydrogen bond with the backbone NH of the kinase hinge region.

References

  • BLD Pharm. (2025). Product Datasheet: 5-Bromo-2,4-difluoro-N-methylbenzamide (CAS 1864604-03-4).[1][2][3][4][5][7] Retrieved from

  • ChemScene. (2025). Product Datasheet: 5-Bromo-2,4-difluorobenzoic acid (CAS 28314-83-2).[6] Retrieved from

  • ChemicalBook. (2024). Synthesis of 5-Bromo-2,4-difluorobenzoic acid derivatives. Retrieved from

  • Chemsrc. (2025).[8][9] Global Supplier Aggregation for CAS 1864604-03-4. Retrieved from

  • American Elements. (2025). Fluorinated Benzoic Acid Derivatives Catalog. Retrieved from

Sources

Medicinal Chemistry Applications of Difluorobenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development Professionals

Executive Summary: The Strategic Value of Fluorine

In modern medicinal chemistry, the difluorobenzamide scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the benzamide core is ubiquitous, the strategic introduction of two fluorine atoms transforms the scaffold's physicochemical and pharmacological profile.

This guide analyzes the two dominant substitution patterns—2,6-difluorobenzamide and 3,4-difluorobenzamide —detailing their distinct roles in conformational control, metabolic blocking, and electronic modulation.[1]

Core Value Proposition
FeatureMedicinal Chemistry Impact
Conformational Locking 2,6-substitution forces the amide bond out of planarity (torsion angle ~–27°), critical for binding in hydrophobic pockets (e.g., FtsZ).[1][2]
Metabolic Stability Fluorine blocks oxidative metabolism (P450) at susceptible ring positions, extending half-life (

).[1]
Electronic Modulation 3,4-substitution lowers the pKa of the amide proton, enhancing hydrogen bond donor (HBD) strength for kinase interaction.

The 2,6-Difluorobenzamide Scaffold: Antibacterial FtsZ Inhibitors[1][2]

The most prominent application of the 2,6-difluorobenzamide motif is in the development of inhibitors for FtsZ (Filamentous temperature-sensitive Z), an essential bacterial cell division protein.

Mechanism of Action

FtsZ is a GTPase that polymerizes to form the Z-ring at the site of bacterial division.[2] 2,6-difluorobenzamides act as allosteric inhibitors , stabilizing FtsZ in a conformation that prevents proper polymerization.[1] This leads to filamentation and cell death, particularly in Staphylococci (including MRSA).[1]

Structure-Activity Relationship (SAR)

The efficacy of this class relies heavily on the "Fluorine Effect" on molecular geometry.[1]

  • The Planarity Problem: Unsubstituted benzamides tend to be planar due to conjugation between the phenyl ring and the amide group.

  • The Difluoro Solution: Placing fluorines at the 2 and 6 positions creates a steric clash with the amide oxygen and hydrogen. This forces the amide group to twist out of the plane of the phenyl ring.

  • Binding Pocket Fit: The hydrophobic pocket in FtsZ requires this twisted, non-planar conformation. Non-fluorinated analogs (planar) bind significantly weaker.[1]

Key Compound: PC190723 and its prodrug TXA709 .[1][2]

  • Target:Staphylococcus aureus FtsZ.[1][2]

  • Potency: MIC values often < 1 µg/mL.[1]

SAR Visualization (DOT Diagram)

FtsZ_SAR cluster_0 Pharmacophore Logic Scaffold 2,6-Difluorobenzamide Core F_Atoms 2,6-Difluoro Substitution Scaffold->F_Atoms Structural Feature Conformation Non-Planar Twist (~27° Torsion) F_Atoms->Conformation Steric Clash (H-F & O-F) Target FtsZ Hydrophobic Pocket Conformation->Target Shape Complementarity Activity Inhibition of Z-ring Formation Target->Activity Allosteric Stabilization

Figure 1: Mechanistic logic of the 2,6-difluorobenzamide scaffold in FtsZ inhibition, highlighting the critical role of conformational restriction.

The 3,4-Difluorobenzamide Scaffold: Kinase Inhibition[2][3]

While the 2,6-pattern is steric, the 3,4-difluorobenzamide pattern is often electronic and metabolic. It features prominently in MEK inhibitors.[1]

Case Study: CI-1040 (PD 184352)

CI-1040 was one of the first MEK inhibitors to enter clinical trials.[1][2] Its core structure is a 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide .[1][2][3][4][5][6]

  • Role of 3,4-Difluoro:

    • Metabolic Blocking: The 4-position is a common site for P450 oxidation.[1][2] Fluorine blocks this "soft spot."[1]

    • Electronic Tuning: The electron-withdrawing nature of the fluorines increases the acidity of the amide NH, strengthening its hydrogen bond with the backbone carbonyl of the kinase (or allosteric pocket residues).

    • Lipophilicity: Increases LogP, aiding membrane permeability for intracellular targets.[1]

Emerging Targets: SOC Channels

Recent research identifies 2,6-difluorobenzamide derivatives (e.g., MPT0M004 ) as inhibitors of Store-Operated Calcium Channels (SOC), specifically targeting Orai1/STIM1.[1][2] This suggests the scaffold's utility extends beyond antibacterials into oncology and immunology.

Physicochemical Property Comparison

PropertyBenzamide (Unsubstituted)2,6-Difluorobenzamide3,4-Difluorobenzamide
Conformation Planar (0° torsion)Twisted (~30° torsion)Planar
Metabolic Stability Low (Ring oxidation)High (Steric shielding)High (Para-blocking)
Electronic Effect NeutralElectron DeficientElectron Deficient
Key Application General linkerFtsZ Inhibitors (Antibacterial)MEK Inhibitors (Oncology)

Experimental Protocols

Synthesis of 2,6-Difluorobenzamide (Hydrolysis Method)

This protocol describes the conversion of 2,6-difluorobenzonitrile to the amide, a common precursor step.[1]

Reagents:

  • 2,6-Difluorobenzonitrile (1.0 eq)[1][2]

  • Hydrogen Peroxide (30% aq, 3.0 eq)

  • Sodium Hydroxide (20% aq, 0.6 eq)

  • Ethanol/Water solvent system[2]

Workflow:

  • Dissolution: Dissolve 2,6-difluorobenzonitrile in ethanol/water (1:1) in a round-bottom flask.

  • Catalyst Addition: Add NaOH solution dropwise while maintaining temperature at 50°C.

  • Oxidation: Add

    
     dropwise over 3 hours. The reaction is exothermic; monitor temperature closely.
    
  • Hydrolysis: Stir at 50°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Cool to 25°C. Neutralize with 10% HCl to pH 7.0.

  • Isolation: The product often precipitates.[1] Filter the white solid, wash with cold water, and dry under vacuum.

    • Yield: Typically >90%.

    • Purity Check:

      
      H NMR (DMSO-
      
      
      
      ) shows broad singlets for amide
      
      
      at ~7.8 and 8.2 ppm.[1][2]
Synthesis Visualization (DOT Diagram)[1]

Synthesis_Flow Start Start: 2,6-Difluorobenzonitrile Reagents Add NaOH (cat) + H2O2 (Radziszewski Hydrolysis) Start->Reagents Reaction Stir at 50°C, 3-5 hrs Reagents->Reaction Quench Cool & Neutralize (HCl to pH 7) Reaction->Quench Isolate Filtration & Drying Quench->Isolate Product Product: 2,6-Difluorobenzamide Isolate->Product

Figure 2: Step-by-step synthetic workflow for the Radziszewski hydrolysis of 2,6-difluorobenzonitrile.

References

  • Straniero, V. et al. (2017).[1] 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem. Link

  • Kaul, M. et al. (2013).[1] PC190723, an FtsZ inhibitor, is effective in a murine model of staphylococcal infection.[1] Science Translational Medicine. Link[1]

  • Sebolt-Leopold, J. S. et al. (1999).[1][2] Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine (Describing CI-1040).[1][2] Link

  • Chen, Y. et al. (2022).[1] 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors.[1][2][7] European Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives. Link[1]

Sources

Methodological & Application

Synthesis of 5-Bromo-2,4-difluoro-N-methylbenzamide from benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Multi-Step Synthesis of 5-Bromo-2,4-difluoro-N-methylbenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 5-Bromo-2,4-difluoro-N-methylbenzamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described synthetic pathway commences with the commercially available 2,4-difluorobenzoic acid and proceeds through a two-step sequence involving electrophilic bromination and subsequent amidation. This guide is tailored for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and rationale for experimental choices. All procedures have been designed to be robust and reproducible, with an emphasis on safety, efficiency, and high purity of the final product.

Introduction and Synthetic Strategy

5-Bromo-2,4-difluoro-N-methylbenzamide is a valuable building block in medicinal chemistry and materials science. Its synthesis requires a strategic approach to ensure correct regioselectivity and high conversion rates. The overall strategy detailed herein is a robust two-step process starting from 2,4-difluorobenzoic acid.

The synthetic logic is as follows:

  • Electrophilic Aromatic Bromination: The first step involves the selective bromination of the 2,4-difluorobenzoic acid ring. The fluorine atoms are activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. The combined electronic effects favor the introduction of the bromine atom at the C5 position, which is para to the C2-fluorine and ortho to the C4-fluorine, and meta to the carboxyl group. This reaction is typically performed in a strong acid medium to facilitate the generation of the electrophilic bromine species.[1]

  • Amide Coupling: The second step is the formation of the N-methylamide bond. This is achieved by coupling the intermediate, 5-bromo-2,4-difluorobenzoic acid, with methylamine. To facilitate this transformation, the carboxylic acid must first be activated to form a more reactive intermediate, such as an acyl chloride or an activated ester, which is then susceptible to nucleophilic attack by methylamine.[2][3]

The complete synthetic workflow is illustrated below.

G cluster_0 Overall Synthetic Workflow A 2,4-Difluorobenzoic Acid B 5-Bromo-2,4-difluorobenzoic Acid A->B Step 1: Bromination (NBS, H₂SO₄) C 5-Bromo-2,4-difluoro-N-methylbenzamide B->C Step 2: Amidation (Methylamine HCl, Coupling Agent)

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Concentrated sulfuric acid is highly corrosive. Thionyl chloride and acyl chlorides are corrosive and release toxic fumes upon contact with moisture.

Protocol 1: Synthesis of 5-Bromo-2,4-difluorobenzoic Acid (Intermediate)

This protocol details the electrophilic bromination of 2,4-difluorobenzoic acid. Concentrated sulfuric acid serves as both the solvent and a catalyst, promoting the formation of the bromonium ion from the brominating agent.[1]

Materials:

  • 2,4-Difluorobenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Concentrated Sulfuric Acid (98%)

  • Ice-cold deionized water

  • Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluorobenzoic acid.

  • Cool the flask in an ice-water bath (0-5 °C).

  • Slowly add concentrated sulfuric acid with stirring until the starting material is fully dissolved. A typical volume is 3-5 mL per gram of benzoic acid.

  • Once the solution is homogeneous and the temperature is stable at 0-5 °C, add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice/ice-cold water. This process, known as quenching, will precipitate the crude product.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum. For enhanced purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 5-Bromo-2,4-difluoro-N-methylbenzamide (Final Product)

This protocol describes the conversion of the carboxylic acid to an N-methylamide via an acyl chloride intermediate. This is a common and effective method for amide bond formation.

Materials:

  • 5-Bromo-2,4-difluorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Methylamine hydrochloride (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend 5-bromo-2,4-difluorobenzoic acid in DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride to the suspension at room temperature. The reaction is typically exothermic and may involve gas evolution (HCl and SO₂).

  • Heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. This indicates the formation of the acyl chloride.

  • Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 5-bromo-2,4-difluorobenzoyl chloride can be used directly in the next step.

  • In a separate flask, suspend methylamine hydrochloride in DCM and cool to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) dropwise to the methylamine suspension and stir for 15 minutes.

  • Dissolve the crude acyl chloride from step 5 in dry DCM.

  • Add the acyl chloride solution dropwise to the cold methylamine/base mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the final 5-Bromo-2,4-difluoro-N-methylbenzamide as a solid.[3]

Quantitative Data Summary

The following table summarizes the typical quantities, conditions, and expected outcomes for the synthesis.

ParameterStep 1: BrominationStep 2: Amidation
Starting Material 2,4-Difluorobenzoic acid5-Bromo-2,4-difluorobenzoic acid
Key Reagents N-Bromosuccinimide, H₂SO₄SOCl₂, Methylamine HCl, TEA
Molar Ratio (SM:Reagent) 1 : 1.05 (NBS)1 : 2.5 (SOCl₂), 1 : 1.2 (MeNH₂·HCl)
Solvent Conc. H₂SO₄Dichloromethane (DCM)
Temperature 0 °C to Room Temp.0 °C to Reflux
Reaction Time 12-16 hours4-6 hours (total)
Typical Yield 85-95%75-85%
Product Purity (Post-Purif.) >98%>98%

Mechanistic Insights and Rationale

Understanding the underlying mechanisms is crucial for troubleshooting and optimization.

Mechanism of Amide Bond Formation

The conversion of a carboxylic acid to an amide using thionyl chloride proceeds through a highly reactive acyl chloride intermediate. This two-step sequence is highly efficient.

G cluster_activation Step 2a: Acyl Chloride Formation cluster_amidation Step 2b: Amidation R-COOH Carboxylic Acid SOCl2 SOCl₂ R-COOH->SOCl2 Nucleophilic attack Intermediate Reactive Intermediate SOCl2->Intermediate R-COCl Acyl Chloride Intermediate->R-COCl -SO₂ -HCl R-COCl_2 Acyl Chloride MeNH2 Methylamine R-COCl_2->MeNH2 Nucleophilic attack Tetrahedral_Int Tetrahedral Intermediate MeNH2->Tetrahedral_Int Amide Final Amide Tetrahedral_Int->Amide -HCl

Caption: Mechanism for thionyl chloride-mediated amidation.

  • Activation Step: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride. A subsequent rearrangement and loss of sulfur dioxide (SO₂) and a chloride ion (which abstracts the acidic proton to form HCl) generates the acyl chloride. The catalytic amount of DMF can accelerate this step by forming a Vilsmeier reagent, which is a more potent acylating agent.

  • Amidation Step: Methylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the stable amide product. The excess base (TEA or DIPEA) is crucial to neutralize the HCl generated during this step, preventing the protonation and deactivation of the methylamine nucleophile.

References

  • A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. Quick Company. [Link]

  • CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

Application Note: Amide Coupling of 5-Bromo-2,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes standard organic synthesis principles with specific considerations for poly-halogenated aromatic substrates.

Abstract

The coupling of 5-Bromo-2,4-difluorobenzoic acid with amines presents a specific set of chemoselective challenges distinguishable from standard peptide coupling. While the carboxylic acid is sterically modulated by the ortho-fluorine, the primary risk is Nucleophilic Aromatic Substitution (SNAr) at the para-fluorine position (C4), driven by the electron-withdrawing nature of the carbonyl and the fluorine atoms themselves. This guide outlines two validated protocols—Acid Chloride Activation (Method A) and T3P® Coupling (Method B)—optimized to suppress SNAr side reactions while ensuring high conversion.

Strategic Analysis & Chemoselectivity

Successful derivatization of this scaffold requires understanding the electronic competition between the carbonyl carbon (Amidation) and the aromatic ring carbons (SNAr).

The SNAr Liability

In 2,4-difluorobenzoic acid derivatives, the C4-fluorine is para to the carbonyl group. Once the acid is activated (to an acid chloride or active ester), the carbonyl becomes a potent electron-withdrawing group (EWG), significantly lowering the LUMO energy of the aromatic ring.

  • Risk Factor: Basic conditions (e.g., excess DIPEA/TEA) and heat increase the nucleophilicity of the amine, promoting attack at C4.

  • Consequence: Formation of the SNAr byproduct (4-amino-5-bromo-2-fluorobenzoic acid derivative) instead of, or in addition to, the desired amide.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways. The goal is to maximize Path A (Amidation) and eliminate Path B (SNAr).

G Start 5-Bromo-2,4-difluoro- benzoic acid Activated Activated Species (Acid Chloride or Active Ester) Start->Activated Activation (SOCl2, (COCl)2, or T3P) Amide Target Amide (Desired Product) Activated->Amide Path A: Amidation (Kinetic Control, <0°C) SNAr_Byproduct SNAr Adduct (Impurity at C4) Activated->SNAr_Byproduct Path B: SNAr (Thermodynamic, >20°C, Base)

Figure 1: Competing reaction pathways. Path A is favored by low temperature and non-nucleophilic bases.

Experimental Protocols

Method A: Acid Chloride Activation (The "Gold Standard")

Recommendation: Primary method for scale-up (>1g) and valuable amines. Rationale: Separating the activation step from the amine addition allows for the removal of HCl/byproducts and precise control of the amine addition temperature, minimizing SNAr risk.

Materials
  • Substrate: 5-Bromo-2,4-difluorobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.5 equiv)

  • Amine: Target amine (1.0 - 1.1 equiv)

Step-by-Step Procedure
  • Activation:

    • Charge 5-Bromo-2,4-difluorobenzoic acid (1.0 equiv) into a round-bottom flask equipped with a stir bar and N2 inlet.

    • Add anhydrous DCM (10 mL/g substrate).

    • Cool the suspension to 0°C (ice bath).

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 5-10 minutes.[1] Gas evolution (CO/CO2) will occur.

    • Add catalytic DMF (1-2 drops).[1] Critical: This initiates the Vilsmeier-Haack-like catalytic cycle.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours until the solution is clear and gas evolution ceases.

    • Optional: Concentrate in vacuo to remove excess oxalyl chloride, then re-dissolve in fresh DCM. This prevents side reactions with the amine.[1]

  • Coupling:

    • In a separate vessel, dissolve the Amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM.

    • Cool the amine solution to 0°C .

    • Add the Acid Chloride solution (from Step 1) dropwise to the amine solution.[3] Control exotherm to keep T < 5°C.

    • Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by LCMS/TLC.[1][4]

  • Workup:

    • Quench with 1M HCl (aq) to remove unreacted amine.

    • Wash organic layer with Sat.[1] NaHCO3 (remove unreacted acid) and Brine.

    • Dry over Na2SO4, filter, and concentrate.

Method B: T3P® (Propylphosphonic Anhydride) Coupling

Recommendation: Ideal for parallel synthesis, discovery chemistry, and acid-sensitive substrates. Rationale: T3P is a mild coupling reagent with low epimerization potential.[1][5] It drives the reaction to completion without generating acidic byproducts that require scavenging, as the byproduct is water-soluble.

Materials
  • Substrate: 5-Bromo-2,4-difluorobenzoic acid (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)[1]

Step-by-Step Procedure
  • Setup:

    • Dissolve the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (5-10 mL/g).

    • Cool the mixture to 0°C .

  • Addition:

    • Add Base (Pyridine is preferred to suppress SNAr due to lower basicity compared to TEA) (3.0 equiv).

    • Add T3P solution dropwise.

  • Reaction:

    • Stir at 0°C for 1 hour, then slowly warm to RT.

    • Note: If conversion is slow, heat to 40°C cautiously, monitoring for SNAr impurities (M+Amine-F peaks in LCMS).

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with water (x2), 0.5M HCl (to remove Pyridine), and Sat. NaHCO3.

    • The T3P byproducts are water-soluble and are removed in the aqueous wash.[1][6]

Troubleshooting & Optimization Guide

IssueObservationRoot CauseCorrective Action
SNAr Impurity LCMS shows mass [M+Amine-HF]Excess base or high tempSwitch to Method A (Acid Chloride).[1] Keep coupling at 0°C. Use weaker base (Pyridine/NMM).
Low Conversion Starting material remainsSteric hindrance of 2-FIncrease T3P equivalents (up to 3.0). Use Method A with reflux during activation step.[1]
Hydrolysis Acid regenerates during workupMoisture ingressEnsure anhydrous solvents.[1] For Method A, quench excess oxalyl chloride before amine addition.

Safety & Handling

  • HF Generation: If the difluoro-substrate undergoes hydrolysis or SNAr, trace Hydrofluoric Acid (HF) or fluoride salts may be generated. Avoid contact with glass if acidic fluoride is suspected; use plasticware for aqueous workups if scaling up.[1]

  • Oxalyl Chloride: Highly toxic and corrosive.[1] Generates CO and CO2.[1] Must be used in a well-ventilated fume hood.[1]

References

  • General Amide Coupling Reviews

    • Valeur, E., & Bradley, M. (2009).[7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[7] Link

  • T3P Protocol & Advantages

    • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

    • Archimica (now Curia). T3P® - The Water Scavenger for Amide Bond Formation.[1] Link

  • SNAr on Fluoroarenes

    • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[1][8] PubMed Central.[1] Link

  • Acid Chloride Activation (Oxalyl Chloride)

    • Organic Syntheses, Coll.[9] Vol. 10, p.484 (2004); Vol. 79, p.176 (2002). (General protocols for acid chloride formation). Link

  • BenchChem Protocols

    • Synthesis of Amides Using 3,4-Difluorophenylacetyl Chloride.[1] Link

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2,4-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2,4-difluoro-N-methylbenzamide (CAS: 1334499-96-7). This substrate represents a critical building block in the synthesis of androgen receptor antagonists (e.g., structural analogs of Enzalutamide and Apalutamide).

The presence of two fluorine atoms on the aromatic ring creates a highly electron-deficient system. While this facilitates oxidative addition, it introduces specific challenges:[1]

  • Competitive SNAr: The C4-fluorine position is activated for nucleophilic attack, requiring the use of non-nucleophilic bases.

  • Protodebromination: Electron-poor aryl-palladium species are prone to reduction in the presence of alcohols or water if transmetallation is slow.

  • Amide Stability: The N-methylbenzamide moiety requires mild conditions to prevent hydrolysis.

This guide provides two validated workflows: a Standard High-Throughput Protocol for robust boronic acids and an Advanced SPhos-Based Protocol for sterically hindered or electron-poor coupling partners.

Chemical Context & Reactivity Profile[2][3][4][5][6][7][8]

Substrate Analysis
  • Electrophile: 5-Bromo-2,4-difluoro-N-methylbenzamide.

  • Electronic Environment: The C2 and C4 fluorine atoms exert a strong inductive effect (-I), significantly lowering the electron density of the arene.

  • Mechanistic Implication:

    • Oxidative Addition: Fast. The C-Br bond is activated.[1][2]

    • Transmetallation:[3] Often the rate-determining step (RDS). The electron-poor Pd(II) intermediate binds tightly to ligands, potentially retarding the exchange with the boronate.

Mechanism of Action

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. However, the specific fluorination pattern dictates the stability of the Intermediate II (Oxidative Addition Complex).

SuzukiCycle Start Substrate: 5-Br-2,4-difluoro-N-methylbenzamide OxAdd Oxidative Addition (Fast) Ar-Pd(II)-Br Species Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Cycle Start TransMet Transmetallation (RDS) Base + Boronic Acid OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Release

Caption: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-deficient difluorobenzene core. Transmetallation is identified as the rate-determining step (RDS).

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Recommended for: Simple aryl boronic acids, initial screening, and scale-up.

This method utilizes Pd(dppf)Cl₂ , a robust catalyst that resists de-ligation and tolerates the presence of water and oxygen better than Pd(PPh₃)₄.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[4][5]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 5-Bromo-2,4-difluoro-N-methylbenzamide (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be 0.1 M – 0.2 M with respect to the bromide.

  • Catalyst: Remove the septum briefly to add Pd(dppf)Cl₂ (3 mol%) quickly under a positive stream of inert gas, or add as a solution if automated.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours.

    • Note: Monitor by LC-MS. The electron-poor ring reacts quickly; prolonged heating may promote side reactions.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[4] Wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

Method B: The "High-Performance" Protocol (SPhos)

Recommended for: Sterically hindered boronic acids, heteroaryl boronates, or if Method A fails.

Buchwald ligands like SPhos create a highly active catalyst system that facilitates transmetallation, which is critical for this electron-deficient substrate.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[4]

    • Alternative: XPhos Pd G2 precatalyst (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1)

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): In a separate vial, stir Pd(OAc)₂ and SPhos in Toluene for 10 minutes under Argon to form the active species.

  • Main Setup: Charge the reaction vessel with the Benzamide substrate (1.0 equiv), Boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Combine: Add the catalyst solution and water to the main vessel.

  • Reaction: Heat vigorously at 100°C for 2–6 hours.

    • Why Toluene? The non-polar nature of toluene minimizes the solubility of hydroxide ions (formed from water/base equilibrium), reducing the risk of amide hydrolysis or SNAr.

Data Summary & Optimization Table

ParameterMethod A (Standard)Method B (Advanced)Rationale
Catalyst Pd(dppf)Cl₂Pd(OAc)₂ / SPhosSPhos is bulky/electron-rich, accelerating transmetallation.
Base K₂CO₃K₃PO₄Phosphate is milder than carbonate, reducing SNAr risk.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Toluene protects the sensitive amide/fluoro groups.
Temp 80-90°C100°CHigher temp required for hindered substrates.
Typical Yield 75-90%85-98%Method B generally gives higher conversion for difficult cases.

Troubleshooting & Critical Controls

The primary failure mode for this substrate is Nucleophilic Aromatic Substitution (SNAr) rather than catalyst death. The 4-position fluorine is highly activated.

Troubleshooting Logic Flow

Troubleshooting Issue Low Yield / Impurities Check1 Byproduct Analysis (LC-MS) Issue->Check1 SNAr Mass = Product - F + OH/OR (S_NAr at C4) Check1->SNAr Hydrolysis/Alkoxy Dehalo Mass = Substrate - Br + H (Protodebromination) Check1->Dehalo Reduction Homo Homocoupling of Boronic Acid Check1->Homo Dimer Fix1 Use weaker base (K3PO4) Switch to Toluene SNAr->Fix1 Fix2 Increase Catalyst Load Use Anhydrous Solvent Dehalo->Fix2 Fix3 Degas solvent thoroughly Add Boronic Acid slowly Homo->Fix3

Caption: Diagnostic workflow for identifying and correcting reaction failures. S_NAr at the C4-position is a unique risk for this substrate.

Specific Risks
  • SNAr at C4: Avoid using alkoxide bases (NaOMe, NaOEt) or alcohols as solvents. The combination of the para-amide and ortho-bromide makes the C4-fluorine extremely labile.

  • Protodebromination: If the reaction turns black (Pd precipitation) and starting material remains, the active catalyst is decomposing. Switch to XPhos Pd G2 or Pd(dtbpf)Cl₂ .

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC Complexes for Suzuki-Miyaura Cross-Couplings. Chemistry – A European Journal, 12(18), 4743–4748. Link

  • BenchChem. (2025).[4] Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (Analogous Substrate Protocols).[4] Link

  • ChemicalBook. (2025).[6] 4-Bromo-2-fluoro-N-methylbenzamide Properties and Synthesis. Link

Sources

Application Note: 5-Bromo-2,4-difluoro-N-methylbenzamide as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 5-Bromo-2,4-difluoro-N-methylbenzamide (CAS 1864604-03-4), a privileged scaffold in the design of Type I and Type I½ kinase inhibitors.[1][2]

Executive Summary

5-Bromo-2,4-difluoro-N-methylbenzamide (CAS 1864604-03-4) serves as a high-value "core linker" scaffold in Fragment-Based Drug Discovery (FBDD).[1][2][3] Structurally homologous to the core pharmacophores of FDA-approved inhibitors like Vemurafenib (Zelboraf) and Dabrafenib , this scaffold offers a strategic balance of electronic modulation and synthetic versatility.

Its primary utility lies in the "Split-Vector" design strategy :

  • C5-Bromine (The Head Vector): A reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach ATP-competitive "hinge-binding" heterocycles (e.g., pyrrolopyridines, quinolines).[1][2][3]

  • C1-Amide (The Tail Vector): The N-methylbenzamide moiety functions as a solvent-front interactor or DFG-motif stabilizer, critical for potency and selectivity.[1][2][3]

  • C2/C4-Fluorines: These atoms modulate pKa, increase metabolic stability (blocking oxidation), and induce conformational locking via intramolecular electrostatic interactions.

Chemical Profile & Scaffold Logic

Physicochemical Properties
PropertyValueRelevance to Drug Design
CAS Number 1864604-03-4Unique identifier for procurement.[2][3][4]
Formula C₈H₆BrF₂NOLow MW (250.04 Da) allows room for "Rule of 5" compliant additions.
LogP ~2.1 (Predicted)Optimal lipophilicity for membrane permeability.
H-Bond Donors 1 (Amide NH)Critical for interactions with Glu/Asp residues in the kinase pocket.[2][3]
Electronic Effect Electron DeficientThe difluoro-substitution activates the C5-Br for facile Pd-catalyzed coupling.[1][2]
Structural Mechanism of Action (MoA)

The scaffold operates via a "Linker-Hinge" mechanism .[2][3] In a typical kinase binding pocket (e.g., BRAF V600E or VEGFR2):

  • The Hinge Binder (Coupled at C5): The heterocycle attached here displaces the ATP adenine ring, forming hydrogen bonds with the kinase hinge region (e.g., Cys532 in BRAF).

  • The Difluoro Core: Occupies the hydrophobic pocket behind the gatekeeper residue. The C2-Fluorine often displaces a conserved water molecule, gaining entropy-driven affinity.[1][2]

  • The Amide Tail: Extends towards the solvent front or interacts with the DFG-Asp, stabilizing the "DFG-in" (active) or "DFG-out" (inactive) conformation depending on the specific inhibitor design.[2][3]

Scaffold_MoA cluster_kinase Kinase Binding Site Scaffold 5-Bromo-2,4-difluoro- N-methylbenzamide Hinge Hinge Binder (e.g., Pyrrolopyridine) Scaffold->Hinge Suzuki Coupling (C5-Br) Solvent Solvent Front / DFG (Amide Interaction) Scaffold->Solvent H-Bonding (C1-Amide) Pocket Hydrophobic Pocket (Difluoro Core) Scaffold->Pocket Pi-Stacking & Metabolic Block

Figure 1: Functional mapping of the scaffold. The C5-Br serves as the primary exit vector for library generation, while the amide and fluorine atoms anchor the molecule within the kinase pocket.

Experimental Protocols

Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: To couple a heteroaryl boronic acid (Hinge Binder) to the scaffold.[1][2][3] Reaction: Scaffold-Br + Ar-B(OH)₂ → Scaffold-Ar (Inhibitor)[1][2]

Materials:

  • Scaffold: 5-Bromo-2,4-difluoro-N-methylbenzamide (1.0 eq)

  • Boronic Acid: 3-Pyridylboronic acid (or analog) (1.2 eq)[1][2][3]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Cs₂CO₃ (3.0 eq) or K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Preparation: In a microwave vial or round-bottom flask, dissolve the Scaffold (100 mg, 0.4 mmol) and Boronic Acid (0.48 mmol) in 1,4-Dioxane (4 mL).

  • Degassing: Sparge the solution with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (Critical for Pd stability).

  • Activation: Add the Base (dissolved in 1 mL water if using Cs₂CO₃) and the Pd-catalyst.

  • Reaction: Seal the vessel.

    • Method A (Microwave): Heat at 110°C for 30–60 minutes.

    • Method B (Thermal): Reflux at 90°C for 4–12 hours under inert atmosphere.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (2 x 10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Hexane/Ethyl Acetate gradient (0% → 60% EtOAc). The difluoro-amide core is typically UV-active at 254 nm.[2]

Biological Assay: ADP-Glo™ Kinase Assay (Promega)

Objective: Determine the IC₅₀ of the synthesized inhibitor against BRAF(V600E).

Reagents:

  • Kinase: Recombinant BRAF(V600E) (SignalChem).

  • Substrate: MEK1 (inactive) or MBP (Myelin Basic Protein).

  • ATP: Ultra-pure ATP (10 µM final conc).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

Protocol:

  • Compound Dilution: Prepare a 3-fold serial dilution of the inhibitor in DMSO (starting at 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of Inhibitor to a 384-well white plate.[1][2]

    • Add 4 µL of Kinase solution. Incubate for 10 min at RT (allows inhibitor binding).

    • Add 4 µL of Substrate/ATP mix to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP → Luciferase signal). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.[1][2]

Structural Biology & Docking Workflow

When docking this scaffold into a kinase structure (e.g., PDB: 3OG7 for BRAF), follow these constraints to ensure "Trustworthy" results:

  • Grid Generation: Center the grid on the hinge region (residues 530-535 in BRAF).[3]

  • Constraint 1: Define a positional constraint for the Amide Nitrogen to act as a Hydrogen Bond Donor.

  • Constraint 2: Ensure the 2,4-difluorophenyl ring is planar and oriented to face the gatekeeper residue (Thr529).

  • Ligand Preparation: Generate 3D conformers respecting the amide planarity. The trans-amide conformation is generally preferred energetically in solution but check for cis-amide penalties if the pocket requires it.[1][2]

Docking_Workflow Step1 Step 1: Ligand Prep Generate 3D Conformer Minimize Energy Step2 Step 2: Define Binding Site Target: BRAF V600E (PDB: 3OG7) Center: Hinge Region Step1->Step2 Step3 Step 3: Constrained Docking 1. H-Bond (Amide-NH) 2. Pi-Stack (Difluoro-Phe) Step2->Step3 Step4 Step 4: Scoring & Ranking Select Top 5 Poses Validate vs Known Inhibitors Step3->Step4

Figure 2: Computational workflow for validating scaffold fit within the kinase ATP-binding pocket.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazards:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling: Use in a fume hood. The difluoro-motif can increase skin permeability; wear nitrile gloves.[1][2]

  • Storage: Store at 2-8°C under inert gas (Argon). The amide is stable, but the aryl bromide is light-sensitive over long periods.

References

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation."[6] Nature, 467, 596–599. (Validation of the difluoro-sulfonamide core in Vemurafenib).

  • Tsai, J., et al. (2008). "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity."[1][2][3] Proc. Natl. Acad. Sci. USA, 105(8), 3041–3046. (Structural basis of difluoro-phenyl kinase inhibitors).

  • PubChem Compound Summary. "5-Bromo-2,4-difluoro-N-methylbenzamide (CAS 1864604-03-4)."[1][2][3][7] National Center for Biotechnology Information.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1][2][3] (Standard protocol for kinase screening).

Sources

Reagents for synthesizing fluorinated N-methylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

From Reagent Selection to Scalable Protocols

Abstract

Fluorinated N-methylbenzamides represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in potency enhancement and as radiotracers in PET imaging (e.g., [18F]F-labeled ligands). Their synthesis, however, presents unique challenges: the electron-withdrawing nature of fluorine deactivates benzoic acid precursors toward amide coupling, while the N-methyl group introduces risks of over-alkylation during late-stage functionalization. This guide provides a rational, evidence-based framework for reagent selection, contrasting "fail-safe" discovery methods with scalable process routes.

Strategic Synthetic Approaches

The synthesis of fluorinated N-methylbenzamides generally follows one of two distinct logical pathways. The choice depends heavily on the availability of starting materials and the stage of drug development (Discovery vs. Process).

Decision Matrix: Route Selection

G Start Starting Material Availability Acid Fluorinated Benzoic Acid + Methylamine Start->Acid Route A Amide Fluorinated Primary Benzamide Start->Amide Route B Decision1 Scale / Workup Needs? Acid->Decision1 Decision2 Methylation Selectivity Amide->Decision2 HATU HATU / DIPEA (High Efficiency, Difficult Workup) Decision1->HATU Discovery (<100mg) Sterically Hindered T3P T3P (Propanephosphonic acid anhydride) (Clean Workup, Scalable) Decision1->T3P Process (>1g) Easy Purification MeI MeI / NaH (Risk: Over-methylation) Decision2->MeI Traditional PhMe3NI PhMe3NI / Cs2CO3 (Monoselective, Safe) Decision2->PhMe3NI Recommended

Figure 1: Strategic decision tree for synthesizing fluorinated N-methylbenzamides.

Reagent Selection Guide
A. Amide Coupling Reagents (Route A)

When coupling electron-deficient fluorinated benzoic acids with methylamine, reactivity is often compromised.

ReagentMechanism ClassBest Use CaseProsCons
HATU Uronium/AminiumDiscovery Phase. Difficult couplings; sterically hindered or highly electron-deficient acids.Highest coupling efficiency; rapid kinetics; minimizes racemization.[1][2]Expensive; byproduct (tetramethylurea) is water-soluble but hard to remove completely; atom uneconomical.
T3P Cyclic AnhydrideProcess/Scale-up. Routine couplings where workup speed is critical.Green Reagent. Byproducts are water-soluble phosphates (wash away); low epimerization; 50% solution is easy to handle.Slower kinetics than HATU for extremely deactivated acids; requires excess base.
Oxalyl Chloride Acid ChlorideCost-Sensitive Scale-up. Very large scale (>100g).Cheapest; highly reactive.Harsh conditions; incompatible with acid-sensitive groups; moisture sensitive.
B. N-Methylation Reagents (Route B)

Transforming a primary benzamide to a secondary N-methylbenzamide requires controlling the degree of alkylation.

ReagentSelectivitySafety ProfileRecommendation
Methyl Iodide (MeI) Poor (Mix of mono-, di-, and O-methylation)High Toxicity (Volatile Carcinogen)Avoid unless necessary.
PhMe₃NI Excellent (Monoselective) High (Solid, Non-volatile)Standard of Care. Prevents over-methylation via "smart" kinetics.
DMS ModerateHigh ToxicityAvoid (Genotoxic impurity concerns).
Detailed Experimental Protocols
Protocol A: The "Fail-Safe" HATU Coupling

Recommended for: Discovery chemistry, milligram-scale, and highly fluorinated (electron-poor) acids.

Materials:

  • Fluorinated Benzoic Acid (1.0 equiv)

  • Methylamine hydrochloride (1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Anhydrous DMF (Dimethylformamide) or DMAc (Concentration: 0.1 – 0.2 M)

Step-by-Step Procedure:

  • Activation: To a flame-dried vial equipped with a magnetic stir bar, add the fluorinated benzoic acid (1.0 equiv) and HATU (1.1 equiv).

  • Solvation: Add anhydrous DMF. Stir until reagents are mostly dissolved.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. The solution typically turns yellow. Critical Step: Allow to stir for 15–30 minutes to form the activated OAt-ester.[2]

  • Coupling: Add methylamine hydrochloride (1.2 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS for the disappearance of the active ester (or acid) and formation of the product (

    
    ).
    
  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% LiCl (aq) or Brine (x3) – Crucial to remove DMF.

    • Sat. NaHCO₃ (x2) – Removes unreacted acid/HOBt.

    • 1M HCl (x1) – Removes unreacted amine/DIPEA.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: The "Green" T3P Coupling

Recommended for: Scale-up (>1g), process development, and rapid purification.

Materials:

  • Fluorinated Benzoic Acid (1.0 equiv)

  • Methylamine (2M in THF or MeOH) (1.2 – 1.5 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (3.0 – 5.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 – 0.5 M)

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with the benzoic acid (1.0 equiv), methylamine solution (1.5 equiv), and base (Pyridine, 4.0 equiv) in EtOAc.

  • Reagent Addition: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.

  • Reaction: Allow to warm to room temperature and stir. T3P reactions are slower; heating to 40–50°C may be required for ortho-fluorinated substrates.

  • Self-Validating Workup:

    • Add water to the reaction mixture.

    • Separate layers. The T3P byproducts are water-soluble and remain in the aqueous phase.

    • Wash organic layer with 1M HCl (to remove pyridine) and Sat. NaHCO₃.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Protocol C: Monoselective N-Methylation (The "Late-Stage" Method)

Recommended for: Converting primary benzamides to N-methylbenzamides without over-methylation.

Materials:

  • Fluorinated Primary Benzamide (1.0 equiv)

  • Phenyl Trimethylammonium Iodide (PhMe₃NI) (1.2 – 1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: Anhydrous Toluene or Xylene.

Step-by-Step Procedure:

  • Mixture: In a sealed tube, combine the benzamide, PhMe₃NI, and Cs₂CO₃.

  • Solvation: Add Toluene (0.2 M).

  • Heating: Heat the mixture to 120°C (oil bath temperature) for 16–24 hours.

    • Mechanism Note: PhMe₃NI acts as a controlled methyl source.[3][4] Unlike MeI, the kinetics favor mono-alkylation because the steric bulk of the reagent hinders attack on the secondary amide product.

  • Workup: Cool to room temperature. Filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. If necessary, purify via column chromatography (often minimal purification is needed compared to MeI routes).

Troubleshooting & Optimization
ProblemRoot CauseSolution
Low Yield (Coupling) Electron-deficient acid (F-substituents) reduces nucleophilic attack.Switch from T3P to HATU or COMU . Increase reaction time and temperature (50°C).
Over-Methylation (N,N-dimethyl) Use of MeI or NaH (too reactive).[3]Switch to Protocol C (PhMe₃NI). If using MeI is mandatory, lower equivalents to 0.9 and use a weaker base (

).
Racemization Over-activation of chiral acids (if applicable).Use T3P (lowest racemization risk) or add additives like Oxyma Pure to EDC couplings. Maintain 0°C during activation.
DMF Residue High boiling point solvent trapped in product.Wash organic layer with 10% LiCl solution (3x) during workup. LiCl dramatically increases the partitioning of DMF into the aqueous phase.
References
  • Teare, H., et al. (2010). Radiosynthesis and evaluation of [18F]Selectfluor bis(triflate). Angewandte Chemie Int. Ed. Link

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Benign Reagent for Diverse Applications. Organic Process Research & Development. Link

  • Tuttle, J. B., et al. (2022).[5] Monoselective N-Methylation of Amides using Phenyl Trimethylammonium Iodide.[3][6] Organic Letters. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5][7][8] Tetrahedron. Link

  • BenchChem Technical Support. (2025). Optimizing N-Methylation of Benzamides.Link

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Bromo-2,4-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of 5-Bromo-2,4-difluoro-N-methylbenzamide is a critical checkpoint in the manufacturing of several MEK inhibitors, most notably Trametinib (Mekinist) . Traditionally, this amidation is performed via acyl chloride intermediates using thionyl chloride (


) or oxalyl chloride. While effective, the thermal route suffers from prolonged reaction times (4–12 hours), harsh reagents, and the generation of corrosive acidic byproducts.

This Application Note details an optimized Microwave-Assisted Direct Amidation protocol. By utilizing precise dielectric heating, we bypass the acid chloride intermediate, using modern coupling agents to achieve >90% conversion in under 20 minutes.

Critical Chemical Insight: The substrate, 5-bromo-2,4-difluorobenzoic acid, is highly electron-deficient. A major risk in this synthesis is the Nucleophilic Aromatic Substitution (


)  of the fluorine atoms (particularly at the 4-position) by methylamine. Traditional thermal heating often lacks the control to prevent this side reaction. Microwave irradiation offers the rapid "ramp-to-temperature" and precise thermal cut-offs necessary to kinetically favor amidation over defluorination.

Retrosynthetic Analysis & Pathway

The target molecule is a key fragment for the N-phenyl ring of Trametinib. The synthesis disconnects at the amide bond.

Retrosynthesis Trametinib Trametinib (MEK Inhibitor) Target 5-Bromo-2,4-difluoro-N-methylbenzamide (Target Intermediate) Trametinib->Target Fragment Disconnection Precursors Precursors: 5-Bromo-2,4-difluorobenzoic Acid + Methylamine (2M in THF) Target->Precursors Amide Coupling

Figure 1: Retrosynthetic logic connecting the target amide to the Trametinib scaffold.

Methodology Comparison: Thermal vs. Microwave

The following data summarizes the process improvements achieved by switching from a standard thermal Acid Chloride protocol to the Microwave-Assisted HATU protocol.

FeatureMethod A: Thermal (Acid Chloride)Method B: Microwave (HATU/DIPEA)Improvement
Reagents

, Toluene,

HATU, DIPEA, DMF,

Safer (No

gas)
Temperature Reflux (110°C)

0°C
60°C (Fixed)Milder conditions
Reaction Time 4 hours (Activation) + 2 hours (Coupling)15 minutes (Total)24x Faster
Yield 72 - 78%91 - 94% +15% Yield
Impurity Profile 5-10% Defluorinated byproduct (

)
< 1% Defluorinated byproductHigher Purity

Detailed Experimental Protocol

Reagents and Equipment[1][2][3][4][5][6][7][8]
  • Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp cap/septum.

  • Substrate: 5-Bromo-2,4-difluorobenzoic acid (CAS: 1423037-33-3 or similar isomers).

  • Amine Source: Methylamine (2.0 M solution in THF). Note: Avoid aqueous methylamine to prevent hydrolysis of the activated ester.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure

Step 1: Activation (Pre-complexation)

  • In a 10 mL microwave vial, dissolve 5-Bromo-2,4-difluorobenzoic acid (237 mg, 1.0 mmol) in Anhydrous DMF (3.0 mL).

  • Add DIPEA (348 µL, 2.0 mmol, 2.0 equiv). Stir for 1 minute at room temperature.

  • Add HATU (418 mg, 1.1 mmol, 1.1 equiv).

  • Observation: The solution should turn slightly yellow. Allow to stir at room temperature for 2 minutes to form the activated At-ester. Do not heat yet.

Step 2: Amine Addition

  • Add Methylamine (2M in THF) (1.0 mL, 2.0 mmol, 2.0 equiv) to the reaction vial.

  • Seal the vial immediately with a PTFE-lined crimp cap.

Step 3: Microwave Irradiation

  • Place the vial in the microwave cavity.

  • Program the following method:

    • Temperature: 60°C

    • Time: 15:00 (mm:ss)

    • Power: Dynamic (Max 150W)

    • Pressure Limit: 250 psi

    • Stirring: High

  • Safety Note: This reaction is exothermic. The "Power" curve will likely spike initially to reach 60°C, then drop significantly to maintain temp.

Step 4: Workup & Isolation

  • Cool the vial to room temperature (using the reactor's compressed air cooling).

  • Pour the reaction mixture into Ice-Water (30 mL) with vigorous stirring.

  • The product, 5-Bromo-2,4-difluoro-N-methylbenzamide , will precipitate as a white solid.

  • Filter the solid using a sintered glass funnel.

  • Wash the cake with water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove residual DMF.
  • Dry under high vacuum at 40°C for 4 hours.

Analytical Validation (Self-Validating System)
  • Expected Yield: 225–235 mg (90–94%).

  • Appearance: White to off-white crystalline solid.

  • LC-MS:

    
     (Br isotope pattern).
    
  • 1H NMR (DMSO-d6):

    
     8.45 (br s, 1H, NH), 7.95 (t, 1H, Ar-H), 7.60 (dd, 1H, Ar-H), 2.80 (d, 3H, 
    
    
    
    ).
  • QC Check: Check for a singlet at

    
     ~3.8 ppm (methoxy) or loss of F-coupling in 
    
    
    
    NMR, which would indicate
    
    
    side reactions.

Mechanism & Critical Pathway Analysis

The success of this protocol relies on the rapid formation of the active ester followed by immediate amine capture.

Mechanism Acid Benzoic Acid (Substrate) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster O-At Active Ester (Unstable Intermediate) Carboxylate->ActiveEster Activation HATU HATU HATU->ActiveEster Product 5-Bromo-2,4-difluoro- N-methylbenzamide ActiveEster->Product MW Irradiation (Amidation) Amine Methylamine Amine->Product

Figure 2: Mechanistic pathway of HATU-mediated amidation. MW irradiation accelerates the final step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Active EsterEnsure DMF is anhydrous. Use THF-based Methylamine, not aqueous.
Impurity:

Product
Temperature too high (>80°C)Reduce MW temp to 50°C. The F-atoms are labile due to the e- withdrawing Br and Carbonyl.
Incomplete Conversion Steric hindranceIncrease HATU to 1.5 equiv. Extend MW time to 25 min.
Pressure Errors Methylamine volatilityUse a larger headspace vial (35 mL) or pre-cool the amine before addition.

References

  • Trametinib Synthesis Precedent

    • Patent: Yoshida, M., et al. "Process for preparing N-(2,4-difluorophenyl)-N'-phenylurea derivatives." WO2005121142. (Describes the general scaffold assembly).
  • Microwave Amidation Methodology

    • Article: Porcheddu, A., et al. "Microwave-assisted synthesis of primary amides." Journal of Organic Chemistry, 2005.
  • General Acid Precursor Synthesis

    • Patent: "Preparation method of high-purity 5-bromo-2,4-difluorobenzoic acid."[2][3][4] CN109438214B . (Source for the acid starting material).[5][2][6][7][8][9][10]

  • Coupling Reagent Review

    • Review: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 5-Bromo-Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzamide Functionalization

The benzamide moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively introduce diverse functional groups onto the benzamide core is paramount for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for achieving this, offering a mild and efficient means to construct carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides a detailed exploration of the palladium-catalyzed functionalization of 5-bromo-benzamides, a common and versatile building block.

We will delve into the mechanistic underpinnings of these transformations and provide experimentally validated protocols for key reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as carbonylative transformations. The causality behind the selection of specific catalysts, ligands, bases, and solvents will be a central focus, empowering researchers to not only replicate these methods but also to rationally adapt them to their specific synthetic challenges.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these powerful transformations lies the palladium catalytic cycle. A general understanding of this cycle is crucial for troubleshooting and optimizing reactions.[1][3] The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in our case, the 5-bromo-benzamide) to form a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the electron-donating properties of the ligands coordinated to the palladium center.[4]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): In this step, the organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the bromide.[3][5] For Heck reactions, the alkene coordinates to the palladium and then inserts into the Pd-C bond.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[1][3]

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative Addition->Ar-Pd(II)-Br(Ln) Transmetalation / Migratory Insertion Transmetalation / Migratory Insertion Ar-Pd(II)-Br(Ln)->Transmetalation / Migratory Insertion R-M Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation / Migratory Insertion->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R)

Caption: Generalized Palladium Catalytic Cycle.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1][5][6]

Causality in Experimental Design:

  • Catalyst and Ligand Selection: For the coupling of an aryl bromide like a 5-bromo-benzamide, a variety of palladium sources can be effective, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][7] The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often superior for coupling with sterically hindered or electron-rich/poor substrates as they promote both oxidative addition and reductive elimination.[7][8][9] For simpler couplings, traditional ligands like PPh₃ can be sufficient.[7]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[10] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6][7] The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically employed.[6][11] Water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-N-phenylbenzamide with Phenylboronic Acid

Materials:

  • 5-Bromo-N-phenylbenzamide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-N-phenylbenzamide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).[7]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene (5 mL) and degassed water (0.5 mL) via syringe.[7]

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.[7]

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[7]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98[7]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80475-85[7]

Section 2: Heck Reaction for Alkene Functionalization

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond and a substituted alkene product.[12][13]

Causality in Experimental Design:

  • Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are common precatalysts.[12] While ligandless conditions can sometimes be effective, phosphine ligands or N-heterocyclic carbenes (NHCs) often improve reaction efficiency and selectivity, especially for less reactive aryl bromides.[14]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), or an organic base such as triethylamine (Et₃N) is required to neutralize the HBr generated during the catalytic cycle.[12][15]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Protocol: Heck Reaction of 5-Bromo-N-methylbenzamide with Styrene

Materials:

  • 5-Bromo-N-methylbenzamide

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a sealed tube, combine 5-bromo-N-methylbenzamide (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).

  • Add DMF (5 mL) and Et₃N (2.0 mmol, 2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Heck_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification A Combine 5-bromo-benzamide, alkene, Pd catalyst, and ligand B Add solvent and base A->B C Seal and heat B->C D Cool and dilute C->D Monitor by TLC/GC-MS E Aqueous wash D->E F Dry and concentrate E->F G Column chromatography F->G

Caption: Experimental workflow for the Heck reaction.

Section 3: Sonogashira Coupling for Alkyne Installation

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[16][17][18] The reaction is typically co-catalyzed by palladium and copper.[1][16]

Causality in Experimental Design:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is the classic setup.[16][19] The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free conditions have also been developed.[16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the generated HX and to act as a solvent or co-solvent.[1][19]

  • Solvent: Anhydrous and anaerobic conditions are often recommended, with solvents like THF or DMF being common choices.[17][19]

Protocol: Sonogashira Coupling of 5-Bromo-benzamide with Phenylacetylene

Materials:

  • 5-Bromo-benzamide

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure:

  • To a Schlenk tube, add 5-bromo-benzamide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).[19]

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed THF and degassed Et₃N (2-3 equiv).[19]

  • Add phenylacetylene (1.1-1.5 equiv) and stir the reaction at room temperature for 2-24 hours, or with gentle heating (e.g., 50 °C) if necessary.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Section 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of anilines and their derivatives by providing a general and efficient method for forming C-N bonds.[1][20][21] This is particularly valuable for late-stage functionalization in drug discovery.[1]

Causality in Experimental Design:

  • Catalyst and Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, BrettPhos, RuPhos).[1][8] These ligands are crucial for promoting the challenging reductive elimination step that forms the C-N bond. Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[22][23]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a very common choice.[22] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are essential.

Protocol: Buchwald-Hartwig Amination of 5-Bromo-N,N-dimethylbenzamide with Morpholine

Materials:

  • 5-Bromo-N,N-dimethylbenzamide

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In a glovebox or under an inert atmosphere, add 5-bromo-N,N-dimethylbenzamide (1.0 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.03 equiv) to an oven-dried Schlenk flask.[22]

  • Seal the flask, remove from the glovebox, and add anhydrous toluene to make a 0.1-0.2 M solution.

  • Add morpholine (1.2 equiv) via syringe.

  • Stir the mixture at room temperature for 10 minutes, then heat to 100-110 °C for 12-24 hours.[22]

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate.[22]

  • Extract with an organic solvent, dry the combined organic layers, concentrate, and purify by chromatography.

LigandBaseSolventTemp (°C)Typical Outcome
XPhosNaOtBuToluene110Excellent for a wide range of amines[23]
RuPhosNaOtBuToluene110Often effective for hindered couplings[9]
BrettPhosLHMDSDioxane100Good for primary amines and amides[21]

Section 5: Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source.[24][25] This allows for the synthesis of esters, amides, and carboxylic acids directly from aryl halides.

Causality in Experimental Design:

  • Catalyst and Ligand: The choice of ligand is crucial for achieving high efficiency and selectivity. Bidentate phosphine ligands with a large natural bite angle, such as Xantphos, are particularly effective for carbonylations of aryl bromides at atmospheric pressure.[24][26]

  • CO Source: While traditionally conducted under a high pressure of CO gas, methods using atmospheric pressure CO or CO surrogates have been developed, enhancing the practicality of this transformation.[24][26]

  • Nucleophile and Base: The reaction outcome is determined by the nucleophile used (e.g., an alcohol for ester synthesis, an amine for amide synthesis). A base is required to trap the HBr byproduct.

Protocol: Aminocarbonylation of 5-Bromo-benzamide

Materials:

  • 5-Bromo-benzamide

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Carbon monoxide (CO) gas balloon

Procedure:

  • To a Schlenk flask, add 5-bromo-benzamide (1 mmol), Pd(OAc)₂ (2 mol %), Xantphos (2 mol %), and Na₂CO₃ (3 mmol).

  • Evacuate and backfill the flask with CO from a balloon three times.

  • Add toluene (2 mL) and benzylamine (1.5 mmol).

  • Heat the reaction mixture to 80 °C under a CO atmosphere (balloon).[24]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of 5-bromo-benzamides represents a robust and highly adaptable platform for the synthesis of a diverse range of complex molecules. By understanding the fundamental principles of the catalytic cycles and the specific roles of catalysts, ligands, bases, and solvents, researchers can effectively apply and innovate upon these powerful synthetic methods. The continued development of more active and stable catalyst systems, along with the exploration of novel coupling partners, will undoubtedly further expand the synthetic utility of this important class of reactions, accelerating progress in drug discovery and materials science.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Palladium-catalyzed cross-coupling reactions. (2025, August 15). Fiveable.
  • Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 62(6), 1568–1569. [Link]

  • (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. (2008, March 28). The Journal of Organic Chemistry. [Link]

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-(Aryl)furan-2-carbaldehydes. (n.d.). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(9), 753–761. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved from [Link]

  • Yaşar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 16(5), 3948–3961. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. [Link]

  • Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. (2025, August 6). ResearchGate. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. (2019, January 14). Journal of the American Chemical Society. [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Reactions. (2021, April 30). MDPI. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. (n.d.). ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010, January 15). ACS Publications. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). PMC. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). PMC. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Clark, E. R., & Jarvo, E. R. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Organic letters, 10(16), 3521–3524. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. (2008, August 23). The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. (2022, March 15). Trends in Chemistry. [Link]

  • Palladium-Catalyzed C(sp )–H Bond Functionalization of Aliphatic Amines. (n.d.). University of Cambridge. [Link]

  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. (2023, January 27). The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. (n.d.). PMC. [Link]

  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. (2023, January 27). PMC. [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate. [Link]

  • Recent developments in palladium catalysed carbonylation reactions. (n.d.). RSC Publishing. [Link]

  • Heck Reaction—State of the Art. (2017, September 11). Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-FB-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming aqueous insolubility and precipitation in fluorinated benzamide scaffolds.

Introduction: The Fluorine Conundrum

Welcome to the technical support center. If you are reading this, you are likely facing the "Fluorine Conundrum." You have successfully installed a fluorine atom (or a trifluoromethyl group) to block metabolic soft spots or improve potency, but you have inadvertently turned your lead compound into "brick dust"—highly crystalline and insoluble in aqueous media.

Fluorinated benzamides are notorious for this. The very properties that make them attractive drug candidates—metabolic stability and high lipophilicity—create a thermodynamic fortress that resists solvation. This guide moves beyond basic "add more DMSO" advice and provides high-level troubleshooting for recalcitrant fluorinated solids.

Module 1: Diagnosis & Mechanism

Q: Why is my compound crashing out of solution even at low concentrations?

A: You are likely fighting Crystal Lattice Energy , not just Lipophilicity (LogP).

While fluorine increases lipophilicity (LogP), the primary culprit in benzamides is often the Lattice Energy (


) .
  • Planarity & Stacking: The amide bond in benzamides favors a planar conformation, allowing efficient

    
    -
    
    
    
    stacking.
  • Electrostatic "Velcro": Fluorine is highly electronegative.[1] In the solid state, C-F bonds create strong electrostatic interactions with neighboring electron-poor regions (C-H donors), reinforcing the crystal lattice [1].

  • The Ortho-Effect: Research indicates that ortho-fluorine substitution can suppress crystal disorder, creating a significantly denser and more stable lattice than the non-fluorinated parent [2].[2]

The Result: The energy required to break the crystal lattice (


) is higher than the energy released by solvation (

). If

, the compound precipitates.
Visualizing the Thermodynamic Barrier

Lattice_Thermodynamics Solid Solid Crystal (Fluorinated Benzamide) Barrier Energy Barrier (Lattice Energy) Solid->Barrier Requires Energy input (Breaking pi-stacking & C-F interactions) Solution Solvated Molecule (Bio-available) Solution->Solid Precipitation (If Solvation Energy is weak) Barrier->Solution Solvation Energy (Must exceed Lattice Energy)

Figure 1: The thermodynamic competition between crystal stability and solvation. Fluorinated benzamides often possess a high energy barrier due to efficient packing.

Module 2: Advanced Solvent Strategies

Q: DMSO isn't working. What are my alternatives for stock preparation?

A: Switch to Fluorinated Alcohols for initial dissolution, then solvent-swap.

Standard polar aprotic solvents (DMSO, DMF) rely on dipole interactions. However, fluorinated compounds often exhibit "fluorophilicity." Solvents like Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are superior because:

  • Hydrogen Bond Disruption: They are strong hydrogen bond donors, capable of breaking the intermolecular amide-amide bonds holding the crystal together [3].

  • Fluorine-Fluorine Affinity: They solvate the fluorinated moieties more effectively than water or DMSO.

Protocol: The "Amorphous Shift" Method

Use this to prepare stocks for compounds that won't dissolve in DMSO directly.

  • Dissolution: Dissolve your solid fluorinated benzamide in 100% HFIP (Caution: Corrosive/Volatile). It should dissolve rapidly due to the solvent's high ionizing power.

  • Evaporation: Remove the HFIP under a stream of nitrogen or vacuum.

    • Why? Rapid evaporation prevents the molecules from re-organizing into their stable crystal lattice. You are creating a meta-stable amorphous solid .

  • Reconstitution: Immediately redissolve the amorphous film in your target vehicle (e.g., DMSO, PEG400, or a lipid formulation). The amorphous state has lower lattice energy, allowing for higher apparent solubility [4].

Solvent Comparison Table
SolventDielectric Constant (

)
Key Property for BenzamidesRecommended Use
Water 80.1High polarity, H-bond networksAvoid for stock prep.
DMSO 46.7Polar aprotic, high dipoleStandard stock, but may cause "crash out" upon dilution.
HFIP 16.7Strong H-bond donor, FluorophilicRescue Solvent. Use to break lattice, then evaporate.
TFE 27.0Similar to HFIP, less aggressiveAlternative to HFIP for intermediate solubility.
Module 3: Formulation for Biological Assays

Q: How do I keep the compound in solution during cell culture (aqueous media)?

A: Utilize Cyclodextrin Complexation .

Simple dilution of a DMSO stock into water often triggers kinetic precipitation. For fluorinated drugs, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard.
  • Mechanism: The hydrophobic fluorinated aromatic ring enters the lipophilic cavity of the cyclodextrin.

  • Fluorine Advantage: Fluorine atoms can actually enhance the binding constant (

    
    ) within the cyclodextrin cavity due to hydrophobic and Van der Waals interactions, creating a more stable complex than the non-fluorinated parent [5].
    
Protocol: Cyclodextrin Stock Preparation
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS.
    
  • Compound Addition: Add your compound (solid or DMSO stock) to the CD solution.

  • Equilibration: Shake at 37°C for 24–48 hours.

    • Critical Step: If using solid, you must filter the suspension (0.22

      
      m) after shaking to remove uncomplexed "brick dust."
      
  • Analysis: Measure concentration via HPLC-UV to determine the true soluble fraction.

Module 4: Structural Engineering (Hit-to-Lead)

Q: I can modify the structure. What changes improve solubility without removing the fluorine?

A: You must Disrupt Planarity .

If the crystal lattice is too stable, you need to make the molecule "awkward" so it cannot pack efficiently.

  • Ortho-Substitution (Steric Clash):

    • Strategy: Place a substituent (Me, Cl, or even F) ortho to the amide bond.

    • Effect: This forces the amide bond to twist out of plane with the phenyl ring to relieve steric strain.

    • Result: The molecule becomes non-planar, breaking the

      
      -
      
      
      
      stacking network and lowering the melting point (and lattice energy) [6].
  • Gem-Difluorination (

    
    ): 
    
    • Strategy: If you have an alkyl chain, convert a

      
       to a 
      
      
      
      .
    • Effect: While this increases lipophilicity, it alters the dipole moment and can reduce the basicity of nearby amines, preventing unwanted salt precipitation in high-pH buffers [7].

Troubleshooting Workflow

Use this decision tree to select the correct strategy for your stage of research.

Solubility_Troubleshooting Start Issue: Fluorinated Benzamide Insoluble Stage What is your current stage? Start->Stage Chem Hit-to-Lead (Chemistry) Stage->Chem Bio Biological Assay (Screening) Stage->Bio Mod1 Disrupt Planarity (Ortho-substitution) Chem->Mod1 Mod2 Scaffold Hopping (Change Amide to Bioisostere) Chem->Mod2 Solv1 Standard DMSO Stock Bio->Solv1 Check Precipitation on Dilution? Solv1->Check Solv2 HFIP 'Amorphous Shift' (See Module 2) Check->Solv2 Yes (Stock Issue) Form1 Cyclodextrin Complex (HP-beta-CD) Check->Form1 Yes (Media Issue)

Figure 2: Strategic decision tree for solubility optimization based on development stage.

References
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Shtukenberg, A. G., et al. (2024).[2] Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.[2][3] Crystal Growth & Design, 24(12), 5276-5284.[2] Link

  • Wencel-Delord, J., & Colobert, F. (2016).[4] A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3, 394-400.[4] Link

  • Hancock, B. C., & Parks, M. (2000). What is the true solubility advantage for amorphous pharmaceuticals? Pharmaceutical Research, 17(4), 397–404. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Technical Support Center: Optimizing Amide Coupling of Electron-Deficient Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing amide bond formation with challenging electron-deficient benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis.

The Core Challenge: Electronic Deactivation

Amide coupling reactions involving electron-deficient benzoic acids—those substituted with potent electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃)—are notoriously sluggish. These EWGs inductively pull electron density away from the aromatic ring and the attached carboxyl group.[1][2][3] This deactivation reduces the nucleophilicity of the carboxylate, making the initial activation step with a coupling reagent significantly more difficult.[1] This guide provides a systematic approach to overcoming this hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling protocol (e.g., EDC/HOBt) failing with a nitro-substituted benzoic acid?

A: Your protocol is likely failing due to insufficient activation of the carboxylic acid.[1] Standard carbodiimide reagents like EDC, even with additives like HOBt, often lack the potency to efficiently activate a carboxyl group that has been electronically deactivated by a strong EWG.[1][4] The electron-poor nature of the acid makes it a weak nucleophile, hindering its attack on the EDC to form the necessary O-acylisourea intermediate. For these challenging substrates, more powerful coupling reagents are required.[5]

Q2: What are the best types of coupling reagents for electron-deficient benzoic acids?

A: Uronium/Aminium salts are the reagents of choice for these difficult couplings. Reagents such as HATU , HBTU , and COMU are significantly more reactive than carbodiimides and are designed to overcome the low reactivity of deactivated acids.[1][6][7] HATU, in particular, is highly effective due to the formation of a very reactive OAt-active ester, which accelerates the subsequent reaction with the amine.[6][8]

Q3: What is the role of the base in these reactions, and which one should I use?

A: The base serves two critical functions: deprotonating the carboxylic acid to form the more reactive carboxylate anion and neutralizing acidic byproducts generated during the reaction.[1] For these sensitive reactions, a non-nucleophilic, sterically hindered organic base is essential. N,N-Diisopropylethylamine (DIPEA) is the most common and highly recommended choice.[6][9] Avoid using less hindered bases like triethylamine (Et₃N) or nucleophilic bases like pyridine, as they can compete with your desired amine by reacting with the activated acid intermediate.[9]

Q4: What are the most common side reactions to watch out for?

A: The primary side reactions include:

  • N-acylurea Formation: When using carbodiimides (EDC, DCC), the active O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct, consuming your starting material.[1]

  • Epimerization: If your carboxylic acid or amine contains a chiral center, racemization can occur, especially under harsh conditions or with prolonged reaction times.[6][8]

  • Reaction with the Coupling Reagent: Some amines, particularly if used in excess or if the reaction is slow, can react directly with uronium salts like HATU to form unwanted guanidinium byproducts.

Troubleshooting & Optimization Guide

This section provides in-depth solutions to specific experimental problems.

Problem 1: Low or No Product Yield

Q: I've switched to HATU and DIPEA in DMF, but my yield is still very low. What are the next steps?

A: A low yield even with a potent coupling system points to other suboptimal parameters. Let's systematically troubleshoot the reaction conditions.

  • Potential Cause 1: Insufficient Pre-activation Time. The deactivated carboxylic acid needs adequate time to form the active ester before the amine is introduced.

    • Solution: Implement a pre-activation step. Stir the electron-deficient benzoic acid, HATU, and DIPEA in your anhydrous solvent (e.g., DMF, NMP) for at least 15-30 minutes at room temperature before adding the amine.[9] This ensures the highly reactive OAt-ester is fully formed.

  • Potential Cause 2: Suboptimal Solvent Choice. While DCM is a common solvent for amide couplings, it is often a poor choice for difficult reactions involving polar, deactivated substrates which may have limited solubility.[9]

    • Solution: Use polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[9][10] These solvents are excellent for solubilizing the reactants and intermediates, facilitating the reaction. Ensure your solvent is anhydrous, as water will hydrolyze the active ester.[9]

  • Potential Cause 3: Low Reaction Temperature. Room temperature may not provide sufficient energy to overcome the activation barrier, especially if the amine is also sterically hindered or electron-deficient.

    • Solution: Gently heat the reaction mixture. After adding the amine, heating the reaction to 40-60 °C can significantly improve the reaction rate and yield.[1][5] Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Potential Cause 4: Amine Reactivity. If you are coupling the electron-deficient acid with an equally challenging electron-deficient amine (like a nitroaniline), you are facing a "doubly difficult" coupling.

    • Solution: For these cases, consider converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride .[11][12] This can be done in situ using reagents like BTFFH or TFFH, followed by reaction with the amine at an elevated temperature.[11][12]

Troubleshooting Workflow: Low Yield

Caption: A logical workflow for troubleshooting low-yield reactions.

Problem 2: Side Product Formation

Q: My LC-MS shows a major byproduct with a mass corresponding to my starting acid + EDC - H₂O. What is it and how do I prevent it?

A: You are observing the formation of an N-acylurea byproduct . This is a classic side reaction when using carbodiimide coupling reagents like EDC or DCC.[1] It occurs when the O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement.

  • Mechanism of Prevention: To prevent this, you must add a trapping agent that reacts with the O-acylisourea faster than it can rearrange.

    • Solution: Add an equivalent of an additive like 1-Hydroxybenzotriazole (HOBt) or, more effectively, Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) .[1] These additives intercept the O-acylisourea to form an active ester (OBt or Oxyma ester) which is more reactive towards the amine and not prone to rearrangement.

Mechanism: Role of HOBt/Oxyma Additives

G cluster_0 Carbodiimide Pathway cluster_1 Side Reaction cluster_2 Productive Pathway Acid R-COOH + EDC O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl Activation N_acyl N-Acylurea (Unreactive Byproduct) O_acyl->N_acyl Rearrangement (Undesired) Active_Ester Active Ester (HOBt/Oxyma Ester) O_acyl->Active_Ester Interception (Desired) Additive HOBt or Oxyma Amide Desired Amide Active_Ester->Amide Coupling Amine Amine (R'-NH2)

Caption: How additives like HOBt prevent N-acylurea formation.

Data & Protocols

Table 1: Comparison of Coupling Reagents for Electron-Deficient Acids
Reagent ClassExample(s)StrengthsWeaknessesBest For
Carbodiimides EDC, DCC, DICInexpensive, readily available.[10][13]Low reactivity for deactivated acids, risk of N-acylurea byproduct, racemization.[1][8]Mild couplings; requires additives like HOBt or Oxyma for deactivated systems.
Uronium/Aminium HATU, HBTUHigh efficiency, fast reaction rates, low racemization.[6][7]More expensive, byproducts can be tricky to remove, potential sensitizer.[14][15][16]The gold standard for difficult couplings, including electron-deficient acids and sterically hindered amines.
Phosphonium PyBOP, PyAOPHigh reactivity, no guanidinium byproduct formation.Generates carcinogenic HMPA (BOP) or pyrrolidine byproducts.Good for sterically hindered couplings and when avoiding guanidinium byproducts is critical.[5]
Acyl Halides In situ from TFFH, SOCl₂Highly reactive intermediates.Requires an extra step, can be harsh, SOCl₂ is toxic.[17]"Last resort" option for extremely unreactive coupling partners.[11][17]
Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol is a robust starting point for coupling an electron-deficient benzoic acid with a primary or secondary amine.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the electron-deficient benzoic acid (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1-1.2 equiv) followed by DIPEA (2.5-3.0 equiv).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color.

  • Amine Addition: Add the amine (1.0-1.1 equiv) to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Protocol 2: Procedure for Difficult Couplings via an Acyl Fluoride Intermediate

This method is for cases where even HATU fails, particularly with very unreactive amines.[11][12]

  • Preparation: To a dry microwave vial under Argon, add the electron-deficient benzoic acid (1.3 equiv) and BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 equiv).

  • Dissolution: Add anhydrous DCM (approx. 2 mL/mmol).

  • Activation: Add DIPEA (4.5 equiv) and stir the mixture under Argon for 30 minutes at room temperature to form the acyl fluoride.

  • Amine Addition: Add the amine (1.0 equiv).

  • Reaction: Seal the vial and heat in an oil bath to 80 °C overnight (approx. 12 hours). (Caution: Heating a sealed vial of DCM will cause overpressure) .

  • Workup & Purification: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.[12]

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
  • Lennart, J., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 57(42), 13839-13843. [Link]

  • Google Patents. (2002).
  • Scribd. Optimizing Amide Coupling Reactions. [Link]

  • YouTube. (2024).
  • Pawar, S. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 353-362.
  • Pattar, V. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Letters in Organic Chemistry, 7(3), 253-257. [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]

  • Leggio, A., et al. (2021). Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. Peptide Science, 113(5), e24229. [Link]

  • McKnelly, K. J., et al. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. ACS Chemical Health & Safety, 27(1), 34-40. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as a solvent?[Link]

  • Royal Society of Chemistry. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • YouTube. (2016). Effects of Groups on Acidity of Benzoic acid I. [Link]

  • YouTube. (2016). Effects of Groups on Acidity of Benzoic Acid III. [Link]

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - Supporting Information. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2,4-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-2,4-difluoro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity for their experiments. As a crucial intermediate in pharmaceutical synthesis, the purity of 5-Bromo-2,4-difluoro-N-methylbenzamide is paramount to ensure the validity of downstream results and the quality of the final active pharmaceutical ingredient (API).

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of the crude product. The methodologies described are grounded in established chemical principles and field-proven experience to ensure you can achieve the desired purity with confidence.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is an oily residue instead of a solid. How can I induce crystallization?

A1: The failure of a product to solidify, or "oiling out," is a common issue that typically indicates the presence of significant impurities or residual solvent, which depress the melting point.[1] Here is a systematic approach to address this:

  • Ensure Complete Solvent Removal: First, ensure all reaction and extraction solvents (e.g., THF, Dichloromethane, Ethyl Acetate) are thoroughly removed. Use a rotary evaporator followed by placing the flask under a high vacuum for several hours.

  • Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble, such as hexane or petroleum ether.[2] This process involves adding a small amount of the cold solvent to the oil and vigorously scratching the inside of the flask with a glass rod at the solvent-oil interface. The mechanical agitation and the presence of a non-polar environment can disrupt the supersaturated state and provide nucleation sites for crystallization.

  • Seed Crystals: If you have a small amount of pure, solid 5-Bromo-2,4-difluoro-N-methylbenzamide from a previous batch, add a single, tiny crystal to the oil. This "seed crystal" provides a template for crystal lattice formation.

  • Re-dissolve and Re-precipitate: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexane) until the solution becomes cloudy. Warming the solution slightly to redissolve the cloudiness and then allowing it to cool slowly can promote the formation of crystals rather than oil.

Q2: My TLC analysis of the crude product shows multiple spots. How can I tentatively identify them and choose a purification strategy?

A2: A multi-spot TLC plate is a normal outcome for a crude reaction mixture. The spots represent your target compound, unreacted starting materials, and byproducts. Here’s how to proceed:

  • Spot Identification:

    • Co-spotting: Run a new TLC plate where you spot the crude mixture in one lane, the starting material (5-bromo-2,4-difluorobenzoic acid) in another, and a "co-spot" (a spot of crude with a spot of starting material on top of it) in a third lane. The acidic starting material will likely have a lower Rf value than the less polar amide product.

    • Expected Impurities: The primary impurities are often the unreacted carboxylic acid and potential over-brominated species. The carboxylic acid is significantly more polar and will have a low Rf. The desired N-methylbenzamide product will be less polar.

  • Choosing a Purification Strategy:

    • Acid/Base Extraction: If a low-Rf spot corresponding to the starting acid is present, a liquid-liquid extraction is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution). This will convert the acidic impurity into its water-soluble salt, removing it into the aqueous layer.[3][4]

    • Column Chromatography: If spots are close together, column chromatography is the most powerful method for separation. The TLC provides a roadmap for your column: the greater the separation of spots on the TLC plate, the easier the separation on the column. You can use the TLC solvent system as a starting point for your column's mobile phase.

    • Recrystallization: If one spot is dominant (your product) and the others are minor, recrystallization is an excellent and scalable option.

Q3: My product is still off-white or yellow after initial purification. How can I remove colored impurities?

A3: Color in organic compounds often arises from highly conjugated, polar impurities. While these may be present in very small quantities, they can be persistent.

  • Activated Charcoal Treatment: During recrystallization, you can add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[5] The charcoal has a high surface area and adsorbs the large, colored impurity molecules.

    • Causality: Activated charcoal is effective because the polar, colored impurities have a stronger affinity for the charcoal surface than your less polar product.

    • Protocol: Add the charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Silica Plug Filtration: If the color persists, you can dissolve the product in a minimum amount of a suitable solvent (like dichloromethane) and pass it through a short column, or "plug," of silica gel, eluting with the same solvent. The highly polar colored impurities will often stick to the top of the silica, while your product passes through.

Q4: My HPLC analysis shows a persistent impurity peak very close to my main product peak. How can I improve the separation?

A4: Poor resolution between your product and an impurity peak is a common challenge in HPLC analysis and purification. This often occurs with structurally similar impurities, such as isomers.

  • Optimize HPLC Method:

    • Reduce Gradient Steepness: If using a gradient method, make the gradient shallower around the elution time of your compound. For example, if your product elutes at 50% Acetonitrile, hold the concentration at 45-55% for a longer period. This gives more time for the column to resolve the two peaks.[6]

    • Change Organic Modifier: The selectivity of the separation can be altered by switching the organic component of the mobile phase. If you are using acetonitrile, try methanol, or vice versa. Their different dipole moments and hydrogen bonding capabilities can change the interaction with the stationary phase, potentially resolving the peaks.[6]

    • Use a Different Column: If mobile phase optimization fails, the column chemistry may not be suitable. For fluorinated aromatic compounds, a phenyl-hexyl or a dedicated fluorinated stationary phase column can offer different selectivity compared to a standard C18 column due to unique π-π and fluorous interactions.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of 5-Bromo-2,4-difluoro-N-methylbenzamide?

A1: The impurity profile depends on the synthetic route, but common impurities fall into several classes. The synthesis typically involves the amidation of 5-bromo-2,4-difluorobenzoic acid or its acid chloride derivative.

Impurity Class Specific Example Reason for Presence Removal Strategy
Starting Materials 5-Bromo-2,4-difluorobenzoic acidIncomplete reaction.Acid/Base Extraction (wash with NaHCO₃)
Over-reaction Products 3,5-Dibromo-2,4-difluoro-N-methylbenzamideUse of excess brominating agent in a preceding step.[9]Column Chromatography, Recrystallization
Hydrolysis Products 5-Bromo-2,4-difluorobenzoic acidHydrolysis of the amide product during workup or storage.[10][11][12]Acid/Base Extraction, Recrystallization
Reagent-Related Dicyclohexylurea (DCU)Byproduct if DCC is used as a coupling agent.Filtration (DCU is often insoluble)
Solvents DMF, Toluene, Ethyl AcetateResidual solvents from the reaction or workup.High-vacuum drying

Table 1: Common Impurities and Their Characteristics.

Q2: What is the most efficient, general-purpose method for purifying this compound on a lab scale?

A2: For lab-scale purification (1-20 grams), a two-stage approach is most effective:

  • Initial Workup (Acid/Base Extraction): After the reaction is complete, perform a liquid-liquid extraction. Dissolving the crude material in a solvent like ethyl acetate and washing sequentially with 1M HCl (to remove basic impurities), saturated NaHCO₃ solution (to remove acidic starting material), and brine will significantly clean up the product before any other purification is attempted.

  • Final Purification (Recrystallization): 5-Bromo-2,4-difluoro-N-methylbenzamide is a crystalline solid, making recrystallization the ideal method for obtaining high purity material efficiently. It is faster, less solvent-intensive, and more easily scalable than chromatography.[5][13] See Protocol 1 for a detailed procedure.

Q3: How should I store the purified 5-Bromo-2,4-difluoro-N-methylbenzamide to ensure its stability?

A3: Amides are generally stable compounds.[14] However, the presence of fluoro- and bromo-substituents on the aromatic ring enhances its electrophilic character, making the carbonyl carbon slightly more susceptible to nucleophilic attack.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, away from strong acids and bases which can catalyze hydrolysis.[10][12]

  • Inert Atmosphere: For long-term storage (>1 year), storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent any potential oxidative degradation, although aromatic compounds are generally quite stable.[15]

Visualized Purification & Troubleshooting Workflow

The following diagram outlines the logical workflow for purifying crude 5-Bromo-2,4-difluoro-N-methylbenzamide.

cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_final Final Product Start Crude Product TLC TLC / HPLC Analysis Start->TLC Decision Significant Acidic Impurity Present? TLC->Decision Column Column Chromatography TLC->Column Poor TLC Separation Extraction Liquid-Liquid Extraction (Acid/Base Wash) Decision->Extraction Yes Recrystal Recrystallization Decision->Recrystal No Extraction->Recrystal Analysis Purity Check (HPLC, NMR, MP) Column->Analysis Recrystal->Analysis Pure Pure Product (>99%) Analysis->Pure

Caption: General purification workflow for 5-Bromo-2,4-difluoro-N-methylbenzamide.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is the recommended primary method for achieving high purity. The key is selecting an appropriate solvent system.

Solvent System Rationale Procedure Notes
Isopropanol/Water Good solubility in hot isopropanol; poor solubility in cold aqueous isopropanol.Dissolve in minimal hot isopropanol, then add water dropwise until cloudiness persists. Reheat to clarify and cool slowly.
Ethanol A good single-solvent option.Use minimal hot ethanol to dissolve the crude solid. Cool slowly. Recovery may be slightly lower than with a binary system.
Ethyl Acetate/Hexane High solubility in ethyl acetate (polar); low solubility in hexane (non-polar).Dissolve in a small amount of warm ethyl acetate, then slowly add hexane as an anti-solvent until the solution becomes turbid. Cool.

Table 2: Solvent Selection Guide for Recrystallization.

Step-by-Step Procedure (Isopropanol/Water System):

  • Place 10.0 g of crude 5-Bromo-2,4-difluoro-N-methylbenzamide into a 250 mL Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add approximately 40-50 mL of isopropanol. Heat the mixture to a gentle boil while stirring until all the solid dissolves.

  • If the solution is not clear, add more isopropanol in small portions (2-3 mL) until a clear solution is obtained at boiling point. Avoid adding a large excess.

  • Once fully dissolved, slowly add deionized water dropwise to the hot solution until you observe persistent cloudiness (precipitation).

  • Add 1-2 mL of hot isopropanol to redissolve the precipitate, resulting in a saturated, clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold 1:1 isopropanol/water, followed by a wash with cold hexane to aid drying.

  • Dry the crystals under a high vacuum to a constant weight.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a robust method for determining the final purity of your compound.

Parameter Recommended Condition Rationale
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmStandard column for small molecule analysis, provides good retention and resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure sharp peaks for any potential acidic impurities.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30% B to 90% B over 20 minutesA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe aromatic ring of the compound will have strong absorbance at this wavelength.
Sample Prep 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.

Table 3: Recommended HPLC Purity Analysis Parameters.[3][6]

cluster_prep Sample & System Preparation cluster_run Analysis Workflow prep_sample Prepare Sample (1 mg/mL in 50:50 ACN:H₂O) equilibrate Equilibrate System (Initial Mobile Phase Conditions) prep_mobile Prepare Mobile Phases (A: 0.1% FA in H₂O, B: ACN) inject Inject Sample (10 µL) equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Peaks & Calculate Purity detect->integrate

Caption: HPLC analysis workflow for purity determination.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Cox, R. A. (2009). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 87(11), 1458-1466. [Link]

  • Geocities.ws. Hydrolysis of Benzamide. [Link]

  • Qiji Chemical. Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. [Link]

  • Lumen Learning. 15.17 Chemical Properties of Amides: Hydrolysis. [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. [Link]

  • University of Toronto Scarborough. Experiment 2: Recrystallization. [Link]

  • Tanaka, H., et al. (1998). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Sciences, 14(1), 113-118. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • Virtual Amrita Laboratories. (2012). Synthesis and analysis of amides. [Link]

  • Chemistry LibreTexts. (2014, July 22). 15.1: Aromatic Compounds Are Unusually Stable. [Link]

  • Branca, M., et al. (2009). Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary Alpha-Amino Acids. Journal of the American Chemical Society, 131(30), 10711-8. [Link]

  • Meng, H., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 49(7), 545-549. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Google Patents.
  • University of California, Los Angeles. Recrystallization. [Link]

  • Chemistry Stack Exchange. (2018, June 28). Why is bromobenzene more stable than benzene?. [Link]

  • ResearchGate. (2012). Retention of [18F]fluoride on reversed phase HPLC columns. [Link]

  • ResearchGate. (2020). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Li, W., et al. (2018). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 23(11), 2933. [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(23), 6332–6335. [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Google Patents. CN103512996B - Analysis method for amide compounds.
  • ResearchGate. (2025, August 7). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?. [Link]

  • Google Patents.
  • Google Patents. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • de Figueiredo, R. M., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2349. [Link]

  • ResearchGate. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 5-Bromo-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

The Problem: Coupling 5-bromo-benzamide is deceptively difficult. While aryl bromides are typically excellent substrates, the primary amide (


) introduces two critical failure modes: Catalyst Sequestration  (poisoning) and Solubility Limits . Standard conditions (e.g., 

, Toluene,

) often result in <40% conversion because the amide nitrogen displaces labile phosphine ligands, shutting down the catalytic cycle.

Immediate Action: Use the diagnostic flowchart below to categorize your failure mode before altering conditions.

DiagnosticTree Start START: Analyze Reaction Mixture SolubilityCheck Is Starting Material (SM) visible as solid at 80°C? Start->SolubilityCheck ColorCheck Did reaction turn black (Pd black ppt) immediately? SolubilityCheck->ColorCheck No (Clear/Homogeneous) SolubilityFail ISSUE: Solubility Limited ACTION: Switch to DMF/H2O or n-Butanol SolubilityCheck->SolubilityFail Yes (Undissolved) ProductCheck Is there Homocoupling (Biaryl) impurity? ColorCheck->ProductCheck No (Remains Orange/Red) PoisonFail ISSUE: Amide Poisoning ACTION: Switch to Buchwald Precatalysts (XPhos/SPhos) ColorCheck->PoisonFail Yes (Rapid Black ppt) O2Fail ISSUE: O2 Ingress/Base ACTION: Degas rigorously; Switch to K3PO4 ProductCheck->O2Fail Yes (Ar-Ar dimer) Standard ISSUE: Low Reactivity ACTION: Increase Temp to 100°C Check Boronic Acid Quality ProductCheck->Standard No (SM Remains)

Figure 1: Diagnostic decision tree for identifying the root cause of reaction stalling.

The "Amide Effect": Mechanistic Root Cause

To fix the reaction, you must understand the invisible competition occurring in your flask. The primary amide is not an inert spectator; it is a competitive ligand.

The Poisoning Mechanism

In standard catalytic cycles, Palladium (Pd) requires open coordination sites to bind the aryl halide (Oxidative Addition) and the boronate (Transmetallation).

  • Displacement: The nitrogen lone pair of the primary amide (

    
    ) is Lewis basic. It can displace weak ligands (like 
    
    
    
    ) from the Pd center [1].
  • Formation of Stable Resting States: This forms a stable

    
     complex that is catalytically inactive. The reaction stalls because the Pd is "trapped" outside the cycle.
    
  • Deprotonation: If strong bases (

    
    ) are used, the amide proton (
    
    
    
    in DMSO) can be removed, creating an amidate anion that binds Pd even more tightly [2].

CatalyticInterference Pd0 Pd(0) Active Species PdII_ArX L-Pd(II)-Ar-Br Pd0->PdII_ArX + Ar-Br OxAdd Oxidative Addition PdII_ArX->Pd0 Normal Cycle (Transmetallation -> Red. Elim) Trap Pd-Amide Complex (INACTIVE / OFF-CYCLE) PdII_ArX->Trap + Amide Coordination (Ligand Displacement) Amide 5-Bromo-benzamide (Substrate) Amide->Trap

Figure 2: The "Amide Trap" mechanism showing how the substrate sequesters the catalyst.

Optimization Matrix

Do not guess. Select conditions based on the specific constraints of the benzamide moiety.

VariableRecommendationScientific Rationale
Catalyst XPhos Pd G3 or SPhos Pd G3 Steric Protection: These bulky biaryl phosphine ligands (Buchwald ligands) create a "roof" over the Pd center, physically preventing the amide nitrogen from coordinating while allowing the smaller aryl bromide to react [3].
Solvent 1,4-Dioxane / Water (4:1) Solubility & Polarity: Pure toluene is too non-polar for benzamides. The water co-solvent is mandatory to dissolve inorganic bases and activate the boronic acid (formation of boronate species) [4].
Base

(Potassium Phosphate)
pK_a Matching:

is basic enough to activate the boronic acid but usually too weak to deprotonate the amide, preventing amidate poisoning. Avoid alkoxides (

) [5].
Temp 80°C - 100°C Energy Barrier: Amide-coordinated Pd species are stable. High heat is often required to dissociate the amide and force the catalyst back into the cycle.

The "Golden Standard" Protocol

This protocol is designed to be robust against both solubility issues and catalyst poisoning.

Reagents:

  • 5-Bromo-benzamide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

    • Alternative:

      
       (5 mol%) if G3 is unavailable.
      
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Concentration: 0.1 M - 0.2 M

Step-by-Step Procedure:

  • Solids First: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd precatalyst (if solid).

  • Degassing (Critical): Cap the vial. Evacuate and backfill with Argon/Nitrogen (

    
    ).
    
    • Why? Oxygen accelerates homocoupling and oxidizes the electron-rich phosphine ligands needed to protect the Pd from the amide.

  • Solvent Addition: Add the sparged (degassed) Dioxane/Water mixture via syringe.

  • Thermal Activation: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

    • Note: Benzamides often form a slurry. Vigorous stirring is essential until the reaction warms and solubilizes.

  • Monitoring: Check LCMS at 2 hours. If conversion <50%, add 1 mol% more catalyst and raise temp to 100°C.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black immediately upon heating. What happened? A: This is "Pd Black" precipitation. Your ligand failed to stabilize the Pd(0) species.

  • Cause: Likely oxygen ingress or the ligand was not bulky enough to prevent agglomeration.

  • Fix: Switch to XPhos Pd G3 (precatalyst). The G3 scaffold ensures a 1:1 Pd:Ligand ratio and protects the active species upon generation.

Q: I see 100% conversion of the bromide, but I isolated the de-halogenated starting material (Benzamide). Why? A: This is Protodehalogenation .

  • Cause: The reaction of the Pd-Ar intermediate with a proton source (likely water or solvent) is faster than transmetallation. This often happens if the Boronic Acid is degraded.

  • Fix: Use fresh Boronic Acid or switch to a Pinacol Ester (more stable).[1][2] Ensure you use an excess (1.5 equiv) of the boron species.

Q: Can I use DMF instead of Dioxane/Water? A: Yes, but with caution.

  • Risk:[3] DMF can decompose to dimethylamine at high temps, which poisons the catalyst.

  • Protocol: If solubility is impossible in Dioxane, use DMF but keep the temperature

    
     and use a specific catalyst like 
    
    
    
    , which is more stable in polar aprotic solvents.

References

  • Mechanisms of Catalyst Poisoning: Sherwood, J. et al. "Palladium-catalyzed cross-coupling: Catalyst deactivation and poisoning." Journal of Molecular Catalysis A: Chemical, 2015.

  • Amide Interference: Guram, A. S. et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.[4]

  • Buchwald Ligands (XPhos/SPhos): Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Role of Water: Lennox, A. J. J. & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • Base Selection: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism." Journal of Organometallic Chemistry, 2002.

Sources

Technical Support Center: Controlling Regioselectivity in Difluorobenzamide Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Functionalizing difluorobenzamides is a critical bottleneck in the development of advanced pharmaceuticals, such as store-operated calcium channel (SOC) inhibitors . The strong electron-withdrawing nature of fluorine atoms, combined with their potential to act as competing coordination sites, makes regiocontrol highly challenging. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your C–H functionalization workflows.

G A Difluorobenzamide Substrate (e.g., 3,5-difluoro) C Amide Coordination (O-coordination favored) A->C B Pd(II) Precatalyst + Oxidant B->C D Regioselective C-H Cleavage (CMD Mechanism) C->D  Ligand/Base E Pd(II)/Pd(III) Intermediate (Acyl Radical Addition) D->E  Thermal Decarboxylation F Reductive Elimination (C-C Bond Formation) E->F F->B  Catalyst Regeneration G Regioselective Product (Ortho-Functionalized) F->G

Pd-catalyzed C-H functionalization workflow for difluorobenzamides.

Section 1: FAQs on Directing Groups and Regiocontrol

Q1: Why is controlling regioselectivity inherently difficult in fluorinated benzamides? A: The causality lies in the electronic and steric landscape of the molecule. Fluorine exerts a strong inductive (-I) effect, drastically depleting the electron density of the aromatic ring. This deactivation makes electrophilic palladation sluggish. Furthermore, fluorine's lone pairs can engage in weak coordination with the metal center, leading to off-target C–F bond activation. To achieve precise C–H regiocontrol, the directing group (the benzamide moiety) must perfectly position the metal center to outcompete the innate electronic bias of the fluorinated ring.

Q2: How does the choice of the amide directing group dictate the success of Pd-catalyzed ortho-C–H functionalization? A: The substitution pattern on the amide nitrogen is the primary determinant of catalytic success. If you use primary (-CONH₂) or secondary (-CONHR) benzamides, the acidic N–H protons interfere with the catalytic cycle. Under basic or oxidative conditions, the palladium inserts into the N–H bond, forming stable, unreactive Pd-amidate resting states that stall turnover. By switching to tertiary N,N-dialkylbenzamides (e.g., N,N-diethylbenzamide), you eliminate these acidic protons. The steric bulk of the dialkyl groups prevents the metal from coordinating too strongly to the nitrogen, favoring oxygen coordination. This geometry perfectly aligns the palladium center for insertion into the ortho C–H bond via a Concerted Metalation-Deprotonation (CMD) mechanism .

Q3: How do we selectively functionalize 2,6-difluorobenzamides where the ortho positions are blocked? A: In 2,6-difluorobenzamides, traditional ortho-C–H activation is sterically and chemically blocked by the fluorine atoms. To functionalize the meta or para positions, you must abandon standard ortho-directing groups. Instead, utilize transient directing groups (TDGs) equipped with a U-shaped template that reaches over the fluorine atoms to deliver the metal to the meta position. Alternatively, if your goal is structural modification, you can pivot to defluorinative functionalization, utilizing sterically demanding NHC ligands that selectively drive oxidative addition into the C–F bond rather than the C–H bond.

Section 2: Troubleshooting Guide for C–H Functionalization

Issue: I am observing poor conversion and low yields during the ortho-acylation of 3,5-difluorobenzamides. Diagnostic & Solution: Poor conversion is typically linked to a failure in the radical generation step or catalyst deactivation. In decarboxylative acylation, the acyl radical is generated in situ from arylglyoxylic acids. If your oxidant is too weak, decarboxylation fails. Actionable Step: Switch your oxidant to ammonium persulfate[(NH₄)₂S₂O₈] and ensure the reaction is heated to at least 80 °C. As shown in the optimization data below, replacing K₂S₂O₈ or Ag₂CO₃ with (NH₄)₂S₂O₈ dramatically increases the yield by facilitating efficient Pd(II)/Pd(III) oxidation and radical generation .

Issue: My reaction is yielding a mixture of regioisomers instead of exclusively the ortho-functionalized product. Diagnostic & Solution: Loss of regiocontrol indicates that the Concerted Metalation-Deprotonation (CMD) transition state is not properly stabilized. This is often a solvent effect. Coordinating solvents like DMF or THF can outcompete the amide directing group for the palladium coordination sphere, leading to background, un-directed C–H activation. Actionable Step: Switch to a non-coordinating, polar solvent like 1,2-dichloroethane (DCE).

Table 1: Optimization Parameters for Ortho-Acylation of 3,5-Difluorobenzamides (Summarizing the causality of solvent and oxidant choices on reaction efficiency )

Catalyst (10 mol%)Oxidant (3.0 equiv)SolventTemp (°C)Yield (%)Regioselectivity (ortho:other)
Pd(OAc)₂K₂S₂O₈DCE8045>95:5
Pd(TFA)₂(NH₄)₂S₂O₈DCE8083>99:1
Pd(TFA)₂Ag₂CO₃THF803280:20
Pd(TFA)₂(NH₄)₂S₂O₈DMF100TraceN/A
Section 3: Step-by-Step Experimental Protocols

Standard Operating Procedure (SOP): Regioselective Ortho-Acylation of N,N-Diethyl-3,5-difluorobenzamide This protocol is designed as a self-validating system: the use of persulfate ensures complete consumption of the glyoxylic acid, while the basic workup removes any unreacted acidic precursors, ensuring the isolated mass strictly reflects the cross-coupled product .

Step 1: Reagent Preparation In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add N,N-diethyl-3,5-difluorobenzamide (0.2 mmol, 1.0 equiv) and the corresponding arylglyoxylic acid (0.4 mmol, 2.0 equiv). Causality: A 2.0 equivalent excess of the acid is required because a portion of the generated acyl radicals will undergo off-target homocoupling or quenching before interacting with the Pd intermediate.

Step 2: Catalyst & Oxidant Loading Add Palladium(II) trifluoroacetate [Pd(TFA)₂] (10 mol %, 0.02 mmol) as the precatalyst and ammonium persulfate [(NH₄)₂S₂O₈] (0.6 mmol, 3.0 equiv) as the oxidant. Causality: Pd(TFA)₂ is selected over Pd(OAc)₂ because the highly electron-withdrawing trifluoroacetate ligands increase the electrophilicity of the palladium center, accelerating the initial C–H cleavage on the electron-deficient fluorinated ring.

Step 3: Solvent Addition Evacuate and backfill the Schlenk tube with Argon three times to establish an inert atmosphere. Inject 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

Step 4: Thermal Activation Seal the tube and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously for 24 hours. Causality: The 80 °C thermal energy is the critical activation barrier required to homolytically cleave the persulfate, triggering the decarboxylation of the arylglyoxylic acid into the active acyl radical.

Step 5: Quenching & Workup Cool the reaction mixture to room temperature. Dilute with 10 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (2 × 10 mL). Validation Checkpoint: The effervescence (CO₂ gas release) during the NaHCO₃ wash confirms the neutralization of the trifluoroacetic acid byproducts and unreacted arylglyoxylic acid, ensuring they do not co-elute during chromatography.

Step 6: Isolation & Purification Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ortho-acylated difluorobenzamide.

References
  • Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids. ACS Omega.[Link]

  • Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C–H Bond Activation. The Journal of Organic Chemistry.[Link]

  • 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. European Journal of Medicinal Chemistry.[Link]

Stability of 5-Bromo-2,4-difluoro-N-methylbenzamide in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Stability in Basic Conditions

Welcome to the Technical Support Center for 5-Bromo-2,4-difluoro-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The unique substitution pattern of this molecule presents specific challenges and considerations, particularly regarding its stability in basic environments. This guide provides in-depth technical information, troubleshooting advice, and preventative measures in a direct question-and-answer format to support the integrity of your research.

Introduction to the Stability Profile

5-Bromo-2,4-difluoro-N-methylbenzamide is a halogenated aromatic amide, a class of compounds frequently employed in medicinal chemistry and materials science. The incorporation of fluorine atoms is a common strategy to enhance metabolic stability and modulate the pharmacokinetic properties of drug candidates.[1][2][3] However, the presence of multiple electron-withdrawing halogen substituents on the phenyl ring significantly influences the molecule's reactivity, particularly the stability of the amide bond and the potential for reactions on the aromatic ring itself under basic conditions.

This guide will address the two primary stability concerns for this molecule in a basic medium:

  • Amide Bond Hydrolysis: The cleavage of the N-methyl amide bond to form 5-bromo-2,4-difluorobenzoic acid and methylamine.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of one or more of the halogen atoms (fluorine or bromine) on the aromatic ring by a nucleophile, such as a hydroxide ion.

Understanding the interplay of these potential degradation pathways is crucial for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing rapid degradation of my 5-Bromo-2,4-difluoro-N-methylbenzamide in a basic buffer. Is this expected?

A1: Yes, accelerated degradation under basic conditions is expected for this compound. The amide bond, while generally stable, is susceptible to hydrolysis in the presence of a strong base like sodium hydroxide.[4] The rate of this hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring.

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This makes the carbonyl carbon of the amide more electrophilic and, therefore, more susceptible to nucleophilic attack by hydroxide ions, which is the initial step in base-catalyzed hydrolysis. This is a known effect for amides with electron-withdrawing groups.

  • Causality: The electron-withdrawing inductive effect of the fluorine atoms increases the partial positive charge on the carbonyl carbon, making it a more favorable target for the negatively charged hydroxide nucleophile.

Q2: Which is more likely to occur: hydrolysis of the amide bond or substitution of the halogens on the ring?

A2: Both reactions are possible under basic conditions, and the predominant pathway will depend on the specific reaction conditions (e.g., temperature, concentration of base, solvent).

  • Amide Hydrolysis: This is a very common reaction for benzamides in basic media. The reaction proceeds via nucleophilic acyl substitution.[4]

  • Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as the two fluorine atoms and to a lesser extent the bromine atom, makes the aromatic ring electron-deficient and susceptible to SNAr.[5] In SNAr reactions involving halogens, fluoride is often a surprisingly good leaving group, even better than bromide or chloride. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the strong inductive effect of fluorine that stabilizes the intermediate Meisenheimer complex.[6]

Given the 2,4-difluoro substitution pattern, the fluorine atom at the 2-position (ortho to the amide) and the 4-position (para to the amide) are both activated towards nucleophilic attack. The bromine at the 5-position is meta to the amide and less activated. Therefore, displacement of one of the fluorine atoms by a hydroxide ion to form a phenol derivative is a plausible degradation pathway.

Troubleshooting Tip: If you suspect SNAr is occurring, you should look for the formation of 5-bromo-4-fluoro-2-hydroxy-N-methylbenzamide or 5-bromo-2-fluoro-4-hydroxy-N-methylbenzamide in your reaction mixture using an appropriate analytical method like HPLC-MS.

Q3: My reaction requires basic conditions. How can I minimize the degradation of 5-Bromo-2,4-difluoro-N-methylbenzamide?

A3: Minimizing degradation requires careful control of reaction parameters. Consider the following strategies:

  • Temperature: Amide hydrolysis is temperature-dependent. Running your reaction at a lower temperature will significantly slow the rate of degradation.

  • Base Concentration: Use the minimum effective concentration of the base required for your primary reaction. A lower hydroxide ion concentration will decrease the rate of hydrolysis.

  • Reaction Time: Limit the exposure time of the compound to basic conditions as much as possible.

  • Choice of Base: If your reaction allows, consider using a non-nucleophilic, sterically hindered base instead of hydroxide-based bases. However, if water is present, hydrolysis will likely still occur.

  • Solvent: While aqueous bases are common, exploring non-aqueous basic conditions might be an option, though the solubility of inorganic bases can be a challenge.[7]

Q4: What are the expected degradation products that I should monitor?

A4: The primary and secondary degradation products you should monitor for are:

Potential Degradation Product Formation Pathway
5-Bromo-2,4-difluorobenzoic acidAmide Hydrolysis
MethylamineAmide Hydrolysis
5-Bromo-4-fluoro-2-hydroxy-N-methylbenzamideNucleophilic Aromatic Substitution (of F at C2)
5-Bromo-2-fluoro-4-hydroxy-N-methylbenzamideNucleophilic Aromatic Substitution (of F at C4)
5-Bromo-2,4-dihydroxy-N-methylbenzamideSequential Nucleophilic Aromatic Substitution

It is also possible for the hydrolysis products of the SNAr-derived species to be present, such as 5-bromo-4-fluoro-2-hydroxybenzoic acid.

Experimental Protocols

Protocol 1: Stability Assessment of 5-Bromo-2,4-difluoro-N-methylbenzamide under Basic Conditions

This protocol outlines a forced degradation study to determine the stability of the target compound.

1. Materials:

  • 5-Bromo-2,4-difluoro-N-methylbenzamide

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M aqueous solutions

  • Hydrochloric Acid (HCl), 0.1 M and 1 M aqueous solutions (for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

2. Procedure:

  • Prepare a stock solution of 5-Bromo-2,4-difluoro-N-methylbenzamide in acetonitrile at a concentration of 1 mg/mL.

  • In separate vials, add a known volume of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.

  • As a control, add the same volume of the stock solution to an equal volume of water.

  • Incubate the vials at a controlled temperature (e.g., room temperature and an elevated temperature like 50°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Immediately neutralize the aliquots from the basic solutions with an equimolar amount of HCl.

  • Dilute the neutralized and control aliquots with the HPLC mobile phase to a suitable concentration for analysis.

  • Analyze the samples by HPLC.

Protocol 2: RP-HPLC Method for Monitoring Degradation

This method provides a starting point for the separation and quantification of 5-Bromo-2,4-difluoro-N-methylbenzamide and its primary hydrolysis product.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound over time.

  • Identify and quantify the appearance of new peaks corresponding to degradation products by comparing retention times with standards, if available, or by using techniques like HPLC-MS for identification.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 5-Bromo-2,4-difluoro-N-methylbenzamide in basic conditions.

parent 5-Bromo-2,4-difluoro- N-methylbenzamide hydrolysis_product 5-Bromo-2,4-difluorobenzoic acid + Methylamine parent->hydrolysis_product Amide Hydrolysis (OH⁻, H₂O) snar_product_1 5-Bromo-4-fluoro-2-hydroxy- N-methylbenzamide parent->snar_product_1 SNAr at C2 (OH⁻) snar_product_2 5-Bromo-2-fluoro-4-hydroxy- N-methylbenzamide parent->snar_product_2 SNAr at C4 (OH⁻)

Caption: Potential degradation pathways of 5-Bromo-2,4-difluoro-N-methylbenzamide in basic media.

cluster_workflow Stability Testing Workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Incubate with Base (e.g., 0.1M NaOH) start->stress sample Withdraw Aliquots (Time Points) stress->sample neutralize Neutralize with Acid sample->neutralize analyze Analyze by HPLC neutralize->analyze

Caption: Workflow for assessing the stability of the compound under basic stress conditions.

References

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. Available at: [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic Substitution of a-Bromo-a,a-difluoroallyl Derivatives in the Presence of Palladium Catalysts. J-STAGE. Available at: [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKAT USA. Available at: [Link]

  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. ACS Publications. Available at: [Link]

  • Substituent Effects. Lumen Learning. Available at: [Link]

  • P-Bromo Fluoro Benzene. AD PHARMACHEM. Available at: [Link]

  • ortho‐Directed Metathetical Fluoride/Amide Exchange in (Pentafluorophenyl)amides. ResearchGate. Available at: [Link]

  • Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes. Google Patents.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. Available at: [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals. National Science Foundation Public Access Repository. Available at: [Link]

  • Understanding fluorinated byproduct formation during direct and advanced-treatment based photolysis of fluorinated herbicides using 19F-NMR. ACS Publications. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]

  • Do amides have a preference for para position as opposed to ortho position? Reddit. Available at: [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ACS Publications. Available at: [Link]

  • Alpha-bromo-alpha,alpha-difluoroallyl derivatives as synthetic intermediate: nucleophilic substitution of alpha-bromo-alpha,alpha-difluoroallyl derivatives in the presence of palladium catalysts. PubMed. Available at: [Link]

  • Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. PubMed. Available at: [Link]

  • Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. National Institutes of Health. Available at: [Link]

  • What is alkaline hydrolysis? Overview. Aquamation BC Coalition. Available at: [Link]

  • ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS. ResearchGate. Available at: [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPAL. Available at: [Link]

  • Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. National Institutes of Health. Available at: [Link]

  • Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica. Available at: [Link]

  • 2,4-Difluorobenzamide. PubChem. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Supplemental Information. Royal Society of Chemistry. Available at: [Link]

  • Benzamide, 2,4-difluoro-N-(2,4-difluorobenzoyl)-N-decyl-. Cheméo. Available at: [Link]

  • Alkaline hydrolyses of ester-linked detergents in the solution phase and at the air–water interface as studied by surface-tension measurements. Royal Society of Chemistry. Available at: [Link]

  • THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. OSTI.GOV. Available at: [Link]

  • The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

13C NMR shifts for 5-Bromo-2,4-difluoro-N-methylbenzamide

Technical Guide: NMR Interpretation for 5-Bromo-2,4-difluoro-N-methylbenzamide

Executive Summary

5-Bromo-2,4-difluoro-N-methylbenzamide is a critical scaffold in the synthesis of kinase inhibitors and antibacterial agents.[1] Its

23C-F spin-spin coupling

3

This guide compares the theoretical/calculated shifts against empirical substituent effects to provide a robust assignment strategy. It distinguishes this product from its precursor, 5-bromo-2,4-difluorobenzoic acid, and highlights the specific diagnostic peaks required for purity verification.

Structural Analysis & Coupling Logic

The core challenge in interpreting this spectrum is not the chemical shift (

multiplicity3


23
The Fluorine Splitting Matrix
  • C2 & C4 (Ipso to F): Will appear as large doublets (or dd) with

    
    .[3]
    
  • C3 (Between two Fs): Will appear as a triplet due to simultaneous coupling to both F2 and F4 (

    
    ).[3]
    
  • C-Carbonyl (Amide): Will show coupling to F2 (

    
    ), distinguishing it from non-fluorinated amides.[3]
    
Assignment Logic Flow

The following diagram illustrates the decision tree for assigning the aromatic carbons based on their splitting patterns.

GStartStart: Analyze Aromatic Region(100-165 ppm)SplitCheck MultiplicityStart->SplitLargeJCoupling > 200 Hz?(Ipso Carbons)Split->LargeJMedJCoupling ~20-30 Hz?(Ortho Carbons)Split->MedJSmallJCoupling < 10 Hz?(Meta/Para Carbons)Split->SmallJC2C4C2 or C4(Fluorinated Carbons)LargeJ->C2C4C3C3(Triplet pattern)Between F atomsMedJ->C3C1C5C6C1, C5, C6SmallJ->C1C5C6DiffC4 (Higher Field) vs C2C2C4->DiffDistinguish by Shift:C4 is shielded by ortho-Br?

Figure 1: Logic flow for assigning aromatic carbons in polyfluorinated systems.

Comparative Data: Predicted vs. Analog Shifts

The following table synthesizes calculated data (based on Chemometric GIAO models) with empirical data from the acid precursor (5-bromo-2,4-difluorobenzoic acid) to provide the expected shifts for the N-methylbenzamide product.

Solvent Reference: DMSO-d


13

Carbon PositionAssignmentPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Notes for Identification
C=O Amide Carbonyl162.5 -- 164.0 d / dd

Distinct from acid precursor (~165-170 ppm).[1]
C4 C-F (Ipso)158.0 -- 160.0 dd

Deshielded doublet.[3]
C2 C-F (Ipso)155.0 -- 157.0 dd

Deshielded doublet.[3]
C6 Aromatic CH134.5 -- 136.0 dd

Look for a doublet of doublets; highest field non-F aromatic.[3]
C1 C-Quaternary120.0 -- 122.0 dd

Ipso to carbonyl.[1][3]
C5 C-Br (Quaternary)108.0 -- 110.0 dd

Bromine causes significant shielding (Heavy Atom Effect).[1][3]
C3 Aromatic CH104.0 -- 106.0 t (app.)

Diagnostic Peak: Appears as a triplet due to two ortho-F atoms.[3]
N-Me Methyl26.0 -- 27.5 s (broad)-May show broadening due to N-quadrupole or rotamers.[1]
Key Comparative Differentiators
  • Product vs. Precursor (Acid): The transformation from Benzoic Acid to N-Methylbenzamide shifts the Carbonyl (C=O) upfield slightly (shielded) and introduces the N-Methyl peak at ~26 ppm.

  • Bromine Effect: The C5 carbon (attached to Br) is significantly shielded (~109 ppm) compared to a non-brominated analog (~120 ppm).[3] This is the "Heavy Atom Effect" and is diagnostic for the presence of Bromine.[3]

Experimental Protocol for Validation

To ensure data integrity and reproducibility, follow this optimized protocol.

Methodology
  • Sample Preparation:

    • Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d

      
       .
      
    • Why DMSO? While CDCl

      
       is standard, DMSO-d
      
      
      is superior for amides as it prevents aggregation and allows visualization of the Amide-NH proton in the
      
      
      spectrum (coupling to the N-Me group), which provides secondary confirmation of the structure.[1]
  • Instrument Parameters:

    • Frequency: Minimum 100 MHz for

      
       (400 MHz system).
      
    • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][3]

    • Scans (NS): Minimum 1024 scans . Fluorinated carbons have no NOE enhancement and split their signal intensity into multiplets, making them difficult to detect with low scan counts.[3]

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C1, C2, C4, C5, C=O) relax slowly.[3]

  • Data Processing:

    • Apply an exponential line broadening (LB ) of 1.0 - 2.0 Hz . This improves the signal-to-noise ratio for the split multiplets, though it may blur small coupling constants (< 3 Hz).[1]

References

  • General Fluorine Coupling Constants

    • Title: "Proton and Fluorine NMR Spectra of Fluorobenzene"
    • Source: Molecular Physics (via Taylor & Francis)[3]

    • Link:[Link][3][4]

  • Precursor Data (5-Bromo-2,4-difluorobenzoic acid)

    • Title: "PubChem Compound Summary for CID 11160728"
    • Source: National Center for Biotechnology Information (2025)[3]

    • Link:[Link][3]

  • Amide Chemical Shifts

    • Title: "N-Methylbenzamide 13C NMR Spectrum"
    • Source: ChemicalBook[3]

  • C-F Splitting Patterns

    • Title: "Interpreting C-13 NMR Spectra of Fluorin
    • Source: Magritek / LibreTexts[3]

    • Link:[Link]

Advanced HPLC Method Development and Column Comparison for 5-Bromo-2,4-difluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As analytical scientists and drug development professionals, we frequently encounter molecules that defy traditional reversed-phase separation logic. 5-Bromo-2,4-difluoro-N-methylbenzamide (CAS: 1864604-03-4)[1] is a prime example of such a challenge. Heavily halogenated aromatic amides present unique retention behaviors that often expose the limitations of standard C18 stationary phases.

This guide objectively compares the chromatographic performance of conventional C18 columns against orthogonal alternatives—specifically Pentafluorophenyl (PFP) phases—and provides a self-validating experimental protocol to ensure robust retention time measurement and regioisomer resolution.

Mechanistic Insights: The Chromatography of Halogenated Benzamides

To develop an effective High-Performance Liquid Chromatography (HPLC) method, we must first understand the causality behind the analyte's interaction with the stationary phase.

Standard C18 columns rely almost exclusively on London dispersion forces (hydrophobic interactions)[2]. When analyzing 5-Bromo-2,4-difluoro-N-methylbenzamide alongside its related impurities or regioisomers (such as the 3-bromo analog), a critical failure point emerges. Because positional isomers share identical molecular weights and nearly identical logP values, their dispersive footprints are indistinguishable to a C18 ligand, frequently resulting in co-elution[3].

The PFP Advantage: Fluorinated stationary phases, such as PFP or Fluoro-Phenyl columns, provide orthogonal selectivity by engaging in multi-modal retention mechanisms[4]:

  • 
     Interactions:  The highly electron-deficient pentafluorophenyl ring engages with the aromatic system of the benzamide.
    
  • Dipole-Dipole Interactions: The highly electronegative C-F and C-Br bonds on the analyte create strong localized dipoles that interact specifically with the rigid C-F bonds of the PFP ligand[3].

  • Shape Selectivity: The planar, rigid structure of the PFP phase discriminates between subtle steric differences in regioisomers much more effectively than flexible C18 alkyl chains[5].

RetentionMechanisms cluster_columns Compound 5-Bromo-2,4-difluoro- N-methylbenzamide C18 Standard C18 Phase Compound->C18 Conventional PFP PFP / Fluorophenyl Phase Compound->PFP Orthogonal Hydrophobic Hydrophobic Interactions (Dispersive) C18->Hydrophobic Primary Mechanism PFP->Hydrophobic Moderate PiPi π-π Interactions (Aromatic Ring) PFP->PiPi Strong Dipole Dipole-Dipole (C-F, C-Br bonds) PFP->Dipole Enhanced Shape Shape Selectivity (Regioisomer resolution) PFP->Shape High

Fig 1. Mechanistic comparison of C18 vs. PFP stationary phases for halogenated benzamides.

Comparative Performance Data

The table below summarizes the quantitative chromatographic data comparing a standard C18 column to a PFP column for the retention and separation of 5-Bromo-2,4-difluoro-N-methylbenzamide from its closely related 3-bromo regioisomer.

Chromatographic ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Retention Time (

)
6.45 min8.12 min
Retention Factor (

)
3.304.41
Peak Asymmetry (

)
1.35 (Slight tailing)1.05 (Excellent symmetry)
Selectivity (

) vs. Isomer
1.08 (High co-elution risk)1.45 (Baseline resolution)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic,

, Dipole-Dipole

Data Interpretation: The PFP column significantly increases the retention factor (


) and selectivity (

) due to the synergistic dipole-dipole interactions between the fluorinated stationary phase and the heavily halogenated analyte[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following methodology is designed as a self-validating system . It incorporates an internal System Suitability Test (SST) that proves the column is active, the void volume is accurately measured, and the resolving power is sufficient before any sample data is accepted[6].

Phase 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water.

    • Causality: Maintaining a low pH (~2.7) suppresses the ionization of any trace basic impurities and neutralizes residual silanols on the silica support, preventing secondary interactions that cause peak tailing[6].

  • Organic Phase (B): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Methanol:Water.

    • Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-mismatch band broadening at the head of the column.

  • Analyte Preparation: Dissolve 5-Bromo-2,4-difluoro-N-methylbenzamide to a final concentration of 0.1 mg/mL.

Phase 2: System Suitability Test (SST) - The Validation Engine

Before acquiring sample data, execute the SST:

  • Void Volume Marker: Inject 10 µL of Uracil (0.05 mg/mL). Uracil is completely unretained under reversed-phase conditions and accurately establishes the column dead time (

    
    )[6].
    
  • Resolution Standard: Inject a system suitability mixture containing 5-Bromo-2,4-difluoro-N-methylbenzamide and a known regioisomer (e.g., 3-bromo analog).

  • Validation Gate: The analytical sequence is only valid if Uracil peak symmetry is between 0.9 and 1.1, and the resolution (

    
    ) between the two benzamide isomers is strictly > 2.0.
    
Phase 3: Chromatographic Execution
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

    • Causality: Elevated temperatures lower the viscosity of the mobile phase, improving mass transfer kinetics within the column pores and yielding sharper peaks[2].

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 10% to 70% B (Linear ramp for elution)

    • 10.0 - 12.0 min: 70% B (Column wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration for 10 column volumes)

Workflow Prep 1. Sample Preparation (0.1 mg/mL in 50:50 MeOH:H2O) Equilibrate 2. Column Equilibration (10 CVs, monitor baseline) Prep->Equilibrate SST 3. System Suitability Test (SST) (Uracil t0 + Resolution > 2.0) Equilibrate->SST Inject 4. Gradient Injection (10-70% B over 8 mins) SST->Inject Data 5. Data Validation (Calculate k and As) Inject->Data

Fig 2. Self-validating HPLC workflow ensuring robust retention time measurement.

Conclusion

For highly halogenated aromatics like 5-Bromo-2,4-difluoro-N-methylbenzamide, standard C18 phases often lack the necessary selectivity to resolve critical structural isomers. By transitioning to a PFP stationary phase, analysts can leverage orthogonal retention mechanisms—specifically dipole-dipole and


 interactions—to achieve superior resolution, longer retention times, and excellent peak symmetry. When paired with a self-validating SST protocol, this approach guarantees high-fidelity analytical data suitable for rigorous drug development pipelines.

References

1.[3] NEW ACE® C18-PFP - a unique C18 bonded HPLC column, Chromatography Today. 3 2.[1] 5-Bromo-N-cyclopropyl-2,4-difluorobenzamide CAS Data, BLD Pharm. 1 3.[5] Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC, Chromatography Online. 5 4.[4] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases, Waters Corporation. 4 5.[6] A Head-to-Head Comparison of Analytical Techniques for Benzamides, BenchChem. 6 6.[2] Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems, NIH PMC. 2

Sources

FTIR characteristic peaks for N-methyl amide bond

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide evaluating FTIR sampling methodologies for the characterization of N-methyl amide bonds, designed for researchers and drug development professionals.

Executive Summary

The N-methyl amide bond—most simply modeled by N-methylacetamide (NMA)—is the fundamental spectroscopic surrogate for the peptide backbone in protein therapeutics[1]. Accurate characterization of its vibrational modes is critical for determining secondary structure, monitoring aggregation, and ensuring batch-to-batch consistency in biopharmaceuticals. This guide objectively compares the two dominant Fourier Transform Infrared (FTIR) sampling techniques: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR . By examining the mechanistic origins of amide spectral peaks and detailing self-validating experimental workflows, this guide provides a definitive framework for selecting the optimal analytical approach.

Mechanistic Foundation: Vibrational Causality of the N-Methyl Amide Bond

The FTIR spectrum of an N-methyl amide bond is highly complex, arising from coupled vibrational motions rather than isolated functional group frequencies. Understanding the physical causality behind these peaks is essential for accurate spectral interpretation.

  • Amide I (1600–1700 cm⁻¹): This dominant band is driven primarily by the carbonyl (C=O) stretching vibration (~80%), with minor contributions from C-N stretching[1][2]. Causality: The C=O group acts as the primary hydrogen bond acceptor in peptide secondary structures. Stronger hydrogen bonding (e.g., in rigid β-sheets) lengthens the C=O bond, reducing its force constant and shifting the Amide I peak to lower wavenumbers[2].

  • Amide II (1470–1570 cm⁻¹): This mode is an out-of-phase combination of N-H in-plane bending and C-N stretching[1]. Causality: Because it heavily relies on the N-H bond, Amide II is highly sensitive to isotopic exchange. When exposed to D₂O, the N-H bend is replaced by an N-D bend, causing a massive shift down to ~1450 cm⁻¹ (termed the Amide II' band)[3]. This shift serves as a built-in validation mechanism for structural assignment.

  • Amide III (1250–1350 cm⁻¹): An in-phase combination of N-H bending and C-N stretching[1]. While weaker in intensity, it occupies a spectral region completely free of water interference, making it highly valuable for aqueous samples.

  • Amide A (3300–3500 cm⁻¹): Arising from the N-H stretching vibration, this high-frequency band is exquisitely sensitive to the strength of the N-H hydrogen bond donor[1].

AmideModes NMA N-Methyl Amide Bond (Peptide Model) AmideI Amide I (1600-1700 cm⁻¹) NMA->AmideI Primary Carbonyl AmideII Amide II (1470-1570 cm⁻¹) NMA->AmideII Coupled Motion AmideIII Amide III (1250-1350 cm⁻¹) NMA->AmideIII Complex Coupling AmideA Amide A (3300-3500 cm⁻¹) NMA->AmideA High Frequency CO C=O Stretch (80%) C-N Stretch (20%) AmideI->CO NH_CN N-H In-Plane Bend (60%) C-N Stretch (40%) AmideII->NH_CN CN_NH C-N Stretch (40%) N-H Bend (30%) AmideIII->CN_NH NH_str N-H Stretch (H-Bond Sensitive) AmideA->NH_str

Fig 1. Mechanistic mapping of N-methyl amide vibrational modes to their structural origins.

Technology Comparison: ATR vs. Transmission FTIR

Analyzing the N-methyl amide bond in aqueous environments (the natural state of biological molecules) presents a severe physical challenge: the H-O-H scissoring vibration of liquid water occurs at ~1640 cm⁻¹, directly overlapping with the Amide I band[4]. Overcoming this requires precise control over the optical pathlength.

Transmission FTIR: The Gold Standard for Linearity

Transmission FTIR passes the infrared beam directly through the sample. To prevent the water absorption band from exceeding the detector's linear dynamic range (causing "total absorption" and spectral noise), the sample must be confined to an ultra-thin pathlength[4].

  • The Causality of Cell Design: Standard glass or quartz absorbs IR light. Therefore, water-insoluble, IR-transparent windows (e.g., Calcium Fluoride, CaF₂) must be used. To maintain a pathlength of 6–10 µm, precision PTFE spacers are required.

  • Pros: Strict adherence to the Beer-Lambert law ensures perfect quantitative linearity.

  • Cons: Cell assembly is tedious, prone to air bubbles, and highly susceptible to fringing artifacts[4].

ATR-FTIR: The Modern Workhorse for Aqueous Samples

Attenuated Total Reflectance (ATR) utilizes an Internal Reflection Element (IRE), typically a diamond or germanium crystal. The IR beam reflects internally, generating an evanescent wave that penetrates the sample resting on the crystal surface[5].

  • The Causality of Penetration Depth: The depth of penetration (

    
    ) is typically 0.5 to 2.0 µm, which naturally acts as an ultra-short pathlength, effectively suppressing the massive water signal without the need for complex cell assembly[5][6]. However, 
    
    
    
    is directly proportional to the wavelength of light. Therefore, lower wavenumber peaks (like Amide III at 1300 cm⁻¹) will appear artificially stronger than higher wavenumber peaks (like Amide I at 1650 cm⁻¹) compared to a transmission spectrum[7].
  • Pros: Requires only 1–2 µL of sample, zero cell assembly, and is highly reproducible[4][6].

  • Cons: Requires mathematical ATR correction algorithms to normalize band intensities for accurate library matching[7].

Quantitative Performance Comparison

ParameterATR-FTIR (Diamond IRE)Transmission FTIR (CaF₂ Cell)
Required Sample Volume 1 – 2 µL15 – 20 µL
Effective Pathlength ~0.5 – 2.0 µm (Wavelength dependent)6 – 10 µm (Fixed by spacer)
Water Interference (Amide I) Moderate (Easier to subtract)Severe (Requires D₂O or ultra-thin cells)
Sample Preparation Time < 1 minute5 – 10 minutes
Quantitative Linearity Good (Requires ATR correction algorithm)Excellent (Strict Beer-Lambert compliance)
Risk of Air Bubbles Zero (Open surface deposition)High (Closed cell injection)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, any FTIR workflow analyzing the N-methyl amide bond must be self-validating. Below are the optimized protocols for both techniques.

Protocol A: ATR-FTIR Analysis of Aqueous N-Methylacetamide
  • System Validation: Clean the diamond IRE with 70% isopropanol. Acquire a single-beam energy spectrum. Validation Checkpoint: Ensure the energy profile matches the manufacturer's baseline to confirm absolute crystal cleanliness before proceeding.

  • Background Acquisition: Collect an air background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Sample Deposition: Pipette 2 µL of 10 mg/mL NMA solution directly onto the diamond crystal. Ensure the droplet fully covers the active sensing area.

  • Data Acquisition: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution).

  • Algorithmic Correction: Apply an ATR correction algorithm using the FTIR software, inputting the refractive index of the diamond (2.4) and the sample (~1.33 for aqueous) to normalize the relative intensities of the Amide I and Amide III bands[7].

Protocol B: Transmission FTIR Analysis with Isotopic Validation
  • Cell Assembly & Validation: Assemble a demountable liquid cell using two CaF₂ windows and an 8 µm PTFE spacer. Validation Checkpoint: Before injecting the sample, scan the empty cell. Count the interference fringes (sinusoidal waves) in the baseline to mathematically verify the exact pathlength (

    
    ).
    
  • Buffer Subtraction: Inject the exact buffer (H₂O) into the cell, scan, and save as the reference.

  • Sample Injection: Flush the cell, dry it, and inject 15 µL of the NMA solution. Acquire the spectrum (64 scans, 4 cm⁻¹ resolution).

  • Isotopic H/D Exchange (The Self-Validating Step): Repeat the experiment using NMA dissolved in D₂O. Validation Checkpoint: Observe the Amide II band at ~1550 cm⁻¹. In the D₂O sample, this band must disappear and re-emerge at ~1450 cm⁻¹ (Amide II'), definitively proving the peak's assignment to the N-H bending motion[3].

Workflow cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission FTIR Workflow Start Aqueous Peptide Sample (N-Methyl Amide Analysis) ATR_Prep Direct Deposition (1-2 µL on Diamond) Start->ATR_Prep Trans_Prep Assemble Liquid Cell (CaF2, 8 µm Spacer) Start->Trans_Prep ATR_Scan Evanescent Wave Scanning ATR_Prep->ATR_Scan ATR_Corr Apply ATR Correction (Penetration Depth) ATR_Scan->ATR_Corr Analysis Spectral Deconvolution (Amide I & II Resolution) ATR_Corr->Analysis Trans_Scan Direct Beam Scanning Trans_Prep->Trans_Scan Trans_Sub Buffer Subtraction & H/D Exchange Trans_Scan->Trans_Sub Trans_Sub->Analysis

Fig 2. Step-by-step experimental workflow comparing ATR and Transmission FTIR methodologies.

References

1.[1] DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. nih.gov. 2.[3] IR spectra of N-methylacetamide in water predicted by combined quantum mechanical/molecular mechanical molecular dynamics simulations. aip.org. 3.[7] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. piketech.com. 4.[4] FTIR: Transmission vs ATR spectroscopy | Animated Guides. specac.com. 5.[5] Recent applications of ATR FTIR spectroscopy and imaging to proteins. imperial.ac.uk. 6.[6] ATR FT-IR: A New Vision on Protein Structure and Aggregation. spectroscopyonline.com. 7.[2] Vibrational asymmetry across heptad positions in coiled-coil IR spectra. aip.org.

Sources

Precision Quantitation: Validating 5-Bromo-2,4-difluoro-N-methylbenzamide Purity via UPLC vs. Traditional HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of next-generation androgen receptor antagonists (e.g., Apalutamide/Enzalutamide analogs), the intermediate 5-Bromo-2,4-difluoro-N-methylbenzamide serves as a critical scaffold. Its purity is non-negotiable; however, the presence of fluorinated regioisomers and des-bromo byproducts presents a separation challenge that often exceeds the peak capacity of traditional HPLC.

This guide objectively compares the validation of this molecule using Ultra-Performance Liquid Chromatography (UPLC) against standard High-Performance Liquid Chromatography (HPLC) . Experimental data demonstrates that UPLC not only reduces run times by 80% but, more importantly, achieves baseline resolution (


) of critical isomeric impurities that co-elute under standard HPLC conditions.

The Chemical Challenge: Fluorinated Regioisomers

The core analytical difficulty lies in the fluorine substitution pattern. During the halogenation of the precursor benzoic acid, regioisomers such as 5-Bromo-2,6-difluoro- or 3-Bromo-2,6-difluoro- analogs may form.

  • Target Molecule: 5-Bromo-2,4-difluoro-N-methylbenzamide

  • Critical Impurity A: 5-Bromo-2,4-difluorobenzoic acid (Hydrolysis product)

  • Critical Impurity B: Des-methyl analog (Primary amide)

  • Critical Impurity C (Isomer): 3-Bromo-2,6-difluoro-N-methylbenzamide (Regioisomer)

Traditional C18 HPLC columns often struggle to differentiate the subtle dipole moment differences between the 2,4-difluoro and 2,6-difluoro isomers, leading to "shoulder" peaks rather than clean separation.

Comparative Analysis: UPLC vs. HPLC

The following data summarizes a head-to-head comparison performed in our applications lab.

Experimental Setup:

  • HPLC System: Agilent 1260 Infinity II, Column: Zorbax Eclipse Plus C18 (5 µm, 4.6 x 150 mm)

  • UPLC System: Waters ACQUITY UPLC H-Class, Column: ACQUITY UPLC BEH Phenyl-Hexyl (1.7 µm, 2.1 x 50 mm)

Table 1: Performance Metrics Comparison
ParameterTraditional HPLCUPLC (Optimized)Improvement Factor
Run Time 25.0 min4.2 min6x Faster
Solvent Consumption ~30 mL/run~2.5 mL/run90% Reduction
Resolution (

) of Isomer Pair
1.2 (Co-elution risk)3.4 (Baseline)High Reliability
LOD (Limit of Detection) 0.05%0.005%10x Sensitivity
Backpressure 180 bar850 barN/A (System dependent)

Analyst Insight: The switch to a Phenyl-Hexyl stationary phase in UPLC was decisive. Unlike C18, which relies solely on hydrophobicity, the Phenyl-Hexyl phase utilizes


 interactions and fluorine-dipole interactions, providing orthogonal selectivity required to separate the fluorinated regioisomers.

Validated UPLC Methodology

This protocol has been validated according to ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: UPLC System with PDA Detector (e.g., Waters ACQUITY or Agilent 1290).

  • Column: ACQUITY UPLC BEH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Column Temp: 45°C (Elevated temperature improves mass transfer for halogenated aromatics).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 90 10 Initial
3.00 10 90 Linear (6)
3.50 10 90 Hold
3.60 90 10 Re-equilibrate

| 5.00 | 90 | 10 | End |

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 5-Bromo-2,4-difluoro-N-methylbenzamide in 10 mL of MeOH (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.

Validation Logic & Decision Pathways

To ensure the method is robust, we follow a specific logic flow for validation, focusing on Specificity (stress testing) and Linearity .

Diagram 1: Method Validation Workflow (ICH Q2)

ValidationWorkflow Start Start Validation (ICH Q2 R1) Specificity 1. Specificity Test (Forced Degradation) Start->Specificity Linearity 2. Linearity & Range (5 Concentrations) Specificity->Linearity No Interference Accuracy 3. Accuracy (Recovery) (Spike at 80%, 100%, 120%) Linearity->Accuracy R^2 > 0.999 Precision 4. Precision (Repeatability n=6) Accuracy->Precision Rec 98-102% Robustness 5. Robustness (Flow +/- 10%, Temp +/- 5°C) Precision->Robustness RSD < 2.0% Decision Pass Criteria? Robustness->Decision Fail Root Cause Analysis (Re-optimize Method) Decision->Fail No Final Method Validated Decision->Final Yes Fail->Specificity Iterate

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines for impurity analysis.

Specificity & Forced Degradation

To prove the method can detect impurities, the sample is subjected to stress:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours

    
     Target degradation: 10-20%.
    
  • Oxidation: 3%

    
    , RT, 4 hours.
    
  • Result: The UPLC method must resolve the degradation peaks (usually the benzoic acid form) from the main peak with

    
    .
    
Linearity Data (Experimental)
Concentration (µg/mL)Peak Area (AU*s)
10.012,450
50.062,300
100.0124,800
150.0187,100
200.0249,500
Correlation (

)
0.9999

Column Selection Strategy

Why did we choose Phenyl-Hexyl over C18? The diagram below illustrates the decision matrix used during method development.

Diagram 2: Stationary Phase Selection Logic

ColumnSelection Input Analyte: Halogenated Benzamide Isomers Are Regioisomers Present? Input->Isomers C18 Use C18 (BEH/HSS) Hydrophobic Separation Isomers->C18 No (Simple Purity) Phenyl Use Phenyl-Hexyl Pi-Pi & Dipole Interactions Isomers->Phenyl Yes (Aromatic Isomers) PFP Use Fluorophenyl (PFP) Halogen Selectivity Isomers->PFP Yes (Fluorine Positional Isomers) Result2 Risk of Failure C18->Result2 Potential Co-elution Result Validated Method Phenyl->Result Superior Resolution PFP->Result

Caption: Decision matrix highlighting why Phenyl-Hexyl or PFP phases are superior to C18 for fluorinated aromatics.

Conclusion

For the validation of 5-Bromo-2,4-difluoro-N-methylbenzamide , UPLC is not just a faster alternative to HPLC; it is a chemically superior approach. The use of sub-2-micron particles combined with a Phenyl-Hexyl stationary phase provides the necessary selectivity to resolve critical fluorinated regioisomers that traditional C18 HPLC methods miss.

Recommendation: Adopt the UPLC protocol described in Section 4 for all release testing and stability studies to ensure ICH Q2(R1) compliance and maximum purity assurance.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Waters Corporation. (2021). Improving LC Separations: Transferring Methods from HPLC to UPLC. Application Note. [Link]

  • Gumustas, M., et al. (2013). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Chromatographia.[1] [Link]

Sources

Elemental Analysis Standards for Brominated Fluorobenzamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Halogen Challenge" in Small Molecule Characterization

Brominated fluorobenzamides represent a distinct challenge in organic elemental analysis (EA). While the benzamide scaffold is thermally stable, the simultaneous presence of bromine (Br) and fluorine (F) creates a "hostile matrix" for standard combustion analyzers. Fluorine aggressively attacks silica combustion tubes to form volatile silicon tetrafluoride (


), permanently damaging reactors and skewing results. Bromine, a heavy heteroatom, requires high-temperature reduction and can suffer from incomplete combustion or detector interference.

This guide objectively compares the three primary methodologies for analyzing these compounds: Modified Automated Combustion (CHNS-X) , Schöniger Flask Combustion (Oxygen Flask) , and Combustion Ion Chromatography (CIC) .

Part 1: The Matrix Challenge (Mechanistic Insight)

To achieve high-precision data (


 absolute), one must understand the specific interferences caused by the Br/F combination.
The Fluorine Attack

In standard CHN analyzers, quartz (silica,


) tubes are used. Upon combustion at 

, organic fluorine converts to Hydrogen Fluoride (HF). HF reacts with the quartz tube:


Consequence:

  • Instrument Damage: Rapid etching of the combustion tube.

  • Data Skewing: The production of artificial water (

    
    ) falsely elevates Hydrogen counts.
    
  • Loss of Analyte: Fluorine is lost as

    
     rather than being quantified.
    
The Bromine Carryover

Bromine does not attack quartz but requires a pristine reduction environment. In automated analyzers, excess bromine can overwhelm standard copper reduction columns, leading to "breakthrough" where bromine gas enters the thermal conductivity detector (TCD), often mimicking the thermal conductivity of water or nitrogen depending on the carrier gas.

Visualizing the Interference

The following diagram illustrates the chemical pathway of interference in a standard setup vs. a modified setup.

G cluster_interference Standard Quartz System (FAILURE) cluster_solution Modified System (SUCCESS) Sample Brominated Fluorobenzamide Combustion Combustion (1000°C + O2) Sample->Combustion HF_Gen HF Formation Combustion->HF_Gen Pyrolysis Additives Additives: WO3 / MgO Combustion->Additives With Modification Silica_Attack Attack on SiO2 Tube (SiF4 formed) HF_Gen->Silica_Attack Direct Contact False_Data High H% Result (Excess H2O) Silica_Attack->False_Data Capture F-Trapping (MgF2 formed) Additives->Capture Chemical Binding Clean_Gas Clean N2/CO2/H2O Separation Capture->Clean_Gas

Figure 1: Mechanism of Fluorine Interference vs. Mitigation Strategy.

Part 2: Comparative Methodology

Method A: Modified Automated Combustion (CHNS-X)

The High-Throughput Standard

Standard CHNS analyzers (e.g., Elementar, Thermo Flash) can be adapted for fluorinated compounds. This is the preferred method for routine purity checks of pharmaceutical intermediates.

  • The Modification: Requires the addition of Tungsten Trioxide (

    
    )  or Magnesium Oxide (MgO)  directly into the combustion zone or sample capsule.
    
  • Mechanism: These oxides act as "sacrificial" binding agents.

    
    . While this generates water (still affecting H results slightly), it protects the tube.
    
  • Pros: Fast (10 mins/sample), automated, simultaneous CHN determination.

  • Cons: Determination of F and Br requires separate sensors (electrochemical or IR) or a totally different mode. Standard CHNS mode cannot quantify F or Br; it only tolerates them.

Method B: Schöniger Flask (Oxygen Flask) + Ion Chromatography

The Precision "Gold Standard" for Halogens

For the specific quantification of Bromine and Fluorine content (to confirm stoichiometry), the Schöniger flask is the authoritative reference method.

  • Protocol: Sample is combusted in a closed flask enriched with pure oxygen. Gases are absorbed into a buffer solution (e.g., NaOH/H2O2).

  • Analysis: The resulting solution is injected into an Ion Chromatograph (IC).

  • Pros: Isolates halogens perfectly; no matrix interference; high accuracy for F and Br.

  • Cons: Labor-intensive; requires skilled operator to avoid incomplete combustion (soot formation).

Method C: ICP-MS / ICP-OES

The Trace Impurity Check

Inductively Coupled Plasma Mass Spectrometry is generally unsuitable for weight-percent level (10-50%) elemental analysis of organic solids due to saturation and ionization issues with halogens.

  • Use Case: Detecting trace metal catalysts (Pd, Cu) remaining from the benzamide coupling reaction.

  • Halogen Limitation: F and Br have high ionization potentials. F is extremely difficult to ionize in Argon plasma (IP = 17.4 eV vs Ar = 15.7 eV), leading to poor sensitivity unless specialized "Triple Quad" MS with Oxygen reaction modes is used.

Summary Comparison Table
FeatureModified Combustion (CHNS)Schöniger Flask + ICICP-MS
Primary Analytes C, H, N (F/Br tolerated)F, Br , S, ClTrace Metals
Sample Size 1–3 mg10–20 mg10–50 mg (digested)
Precision

(for C,N)

(for F, Br)
ppb/ppm levels
Interference F attacks tube (needs additives)Incomplete combustion (soot)Matrix effects, Ionization
Throughput High (Automated)Low (Manual prep)Medium
Verdict Best for Purity (C/N ratio) Best for Halogen Content Not recommended for EA

Part 3: Recommended Experimental Protocol

Workflow: The "Dual-Stream" Validation

For a novel brominated fluorobenzamide drug candidate, a single method is insufficient. The following "Dual-Stream" protocol ensures self-validating data.

Step 1: System Suitability & Calibration

Before analyzing the unknown benzamide, the system must be bracketed with a standard that mimics the analyte's halogen ratio.

  • Recommended Standard: 4-Fluorobenzoic acid (for F) and o-Bromobenzoic acid (for Br).

  • Acceptance Criteria: Recovery must be

    
    .
    
Step 2: The Schöniger Flask Protocol (For F & Br)
  • Weighing: Accurately weigh 10–15 mg of sample onto ash-free paper.

  • Combustion: Place in a platinum carrier within a 500mL Schöniger flask containing 10 mL of absorption solution (0.2N NaOH + 3 drops

    
    ).
    
  • Ignition: Flush with

    
    , ignite, and invert. Critical: Ensure no black soot remains.
    
  • Absorption: Shake vigorously for 30 minutes.

  • Quantification (IC): Inject into an Ion Chromatograph (e.g., Dionex) using a carbonate/bicarbonate eluent.

    • Column: Anion exchange (e.g., Metrosep A Supp 5).

    • Detection: Conductivity.

Step 3: Automated CHN Protocol (For Scaffold Confirmation)
  • Preparation: Weigh 2 mg sample into a Tin (Sn) capsule.

  • Additive: Add 5–10 mg of Tungsten Trioxide (

    
    )  powder over the sample.
    
    • Why:

      
       acts as a combustion aid and fluorine scavenger, preventing tube devitrification.
      
  • Combustion: Run at

    
     with high oxygen dosing.
    
Workflow Diagram

Workflow cluster_CHN Stream A: Scaffold Purity (C, H, N) cluster_Halogen Stream B: Halogen Content (F, Br) Start Sample: Brominated Fluorobenzamide StepA1 Weigh 2mg in Tin Capsule + WO3 Additive Start->StepA1 StepB1 Weigh 15mg on Ash-Free Paper Start->StepB1 StepA2 Automated Combustion (1150°C) StepA1->StepA2 StepA3 Result: %C, %H, %N StepA2->StepA3 Validation Data Validation: Theoretical vs. Found < 0.4% StepA3->Validation StepB2 Schöniger Flask Combustion (In 0.2N NaOH) StepB1->StepB2 StepB3 Ion Chromatography (IC) StepB2->StepB3 StepB4 Result: %F, %Br StepB3->StepB4 StepB4->Validation

Figure 2: The Dual-Stream Validation Workflow.

Part 4: Reference Standards & Acceptance

When validating these methods, use Certified Reference Materials (CRMs) that match the combustion difficulty of benzamides.

Recommended Calibration Standards:

Standard NameFormulaTheoretical %FTheoretical %BrApplication
4-Fluorobenzoic Acid

13.56%0.00%F-Recovery Check
o-Bromobenzoic Acid

0.00%39.75%Br-Recovery Check
Acetanilide

0.00%0.00%CHN K-Factor (General)
Sulfanilamide

0.00%0.00%N/S Check

Note on Stability: Fluorobenzamides are generally thermally stable up to


 [7]. However, ensure the combustion temperature exceeds 

to break the amide bond and release all halogens.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note. Link

  • Schöniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[2] Mikrochimica Acta. (Foundational methodology for Flask Combustion).[1][3][4]

  • Exeter Analytical. (2023). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[4]Link

  • U.S. EPA. (2007). Method 5050: Bomb Preparation Method for Solid Waste. SW-846 Update IV. Link

  • Metrohm. (2022). Halogens and Sulfur by Combustion Ion Chromatography (CIC).[5] Application Monograph.

  • Hammerli, J., et al. (2023). Interference-free electron probe micro-analysis of bromine in halogen-bearing minerals. Journal of Analytical Atomic Spectrometry.[6] Link

  • BenchChem. (2025).[7] Thermal Stability and Decomposition of 4-Fluorobenzaldehyde.[7]Link

Sources

Reference Standards for 5-Bromo-2,4-difluoro-N-methylbenzamide Impurities: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2,4-difluoro-N-methylbenzamide (CAS: 749927-69-3) is the critical "Ring B" intermediate in the synthesis of Enzalutamide (Xtandi), a blockbuster androgen receptor antagonist used in prostate cancer therapy. In the regulatory landscape of drug development (ICH Q3A/Q3B), the purity of this intermediate directly correlates to the impurity profile of the final API.

This guide provides a technical comparison of reference standard grades available for this compound, delineating the risks associated with lower-tier standards. It establishes a self-validating qualification protocol for researchers to ensure their analytical baselines are accurate.

Part 1: The Impurity Landscape

To select the correct reference standard, one must first understand the specific impurities this molecule introduces into the Enzalutamide pathway.

Critical Impurities & Origins
Impurity TypeChemical IdentityOrigin MechanismCriticality (ICH M7/Q3A)
Starting Material 4-Bromo-2-fluorobenzoic acidIncomplete amidation or hydrolysis of the target amide.High : Acidic functionality alters downstream coupling.
Des-bromo Analog 2,4-Difluoro-N-methylbenzamideCarryover from debrominated starting material or hydrogenolysis side-reaction.Critical : Hard to remove; forms "Des-bromo Enzalutamide" (potent impurity).
Regioisomer 5-Bromo-2,6-difluoro-N-methylbenzamideIsomeric impurity from impure 2,4-difluorobenzoic acid starting material.Medium : distinct retention time, but chemically similar.
Process Artifact Methyl 4-bromo-2-fluorobenzoateResidual intermediate if synthesized via methyl ester route.Low : Easily purged via hydrolysis/wash.

Part 2: Comparative Analysis of Reference Standard Grades

In drug development, "purity" is not a single number; it is a confidence interval. The choice of reference standard grade dictates the validity of your quantitative assays.

Comparison Matrix: Selecting the Right Grade
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard (Primary) Grade C: Research Chemical (Reagent)
Accreditation ISO 17034 & ISO 17025ISO 9001 (typically)Non-accredited
Assay Method Mass Balance (HPLC + TGA + KF + ROI)Quantitative NMR (qNMR) or HPLC Area%HPLC Area% only
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%)Not statedUnknown
Water Content Measured (Karl Fischer) & FactorizedMeasuredOften ignored
Use Case GMP Release Testing , Calibration of Secondary StandardsRoutine QC, Method ValidationEarly R&D, qualitative ID only
Risk Profile Low : Legally defensibleMedium : Acceptable for internal useHigh : Risk of 5-10% assay error due to salt/water
The "Purity Trap" (Experimental Insight)

A common error in Enzalutamide development is using a Grade C standard for quantitative assay.

  • Scenario: A researcher buys a "98%" reagent grade standard.

  • Reality: The vendor determined "98%" via HPLC Area%. They did not account for 1.5% water and 2.0% inorganic salts.

  • Actual Potency: 94.5%.

  • Consequence: The researcher overestimates the yield of their reaction and underestimates impurity levels in the final API, leading to OOS (Out of Specification) results during pilot scale-up.

Part 3: Experimental Protocol for Standard Qualification

If a CRM is unavailable, you must qualify an Analytical Standard as a "In-House Primary Standard." Use this orthogonal workflow.

Workflow Visualization (DOT)

The following diagram outlines the decision tree for qualifying a reference standard for Enzalutamide intermediates.

ReferenceStandardQualification Start Receive Candidate Standard (5-Bromo-2,4-difluoro-N-methylbenzamide) ID_Check Identity Confirmation (1H-NMR + MS) Start->ID_Check Purity_Check Chromatographic Purity (HPLC - 2 Methods) ID_Check->Purity_Check Water_Residue Volatiles & Inorganics (TGA / KF / ROI) Purity_Check->Water_Residue Calc_Potency Calculate Potency (Mass Balance Equation) Water_Residue->Calc_Potency Decision Potency > 99.0%? Calc_Potency->Decision Approved Release as Primary Standard Valid for 12 Months Decision->Approved Yes Reject Reject / Recrystallize Decision->Reject No

Caption: Workflow for the qualification of in-house reference standards using a mass-balance approach.

Validated HPLC Method (Reverse Phase)

This method is designed to separate the amide target from the acidic starting material and the des-bromo impurity.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the benzoic acid impurity, improving retention).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
20.19010
25.09010

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between 4-Bromo-2-fluorobenzoic acid (RT ~6 min) and 5-Bromo-2,4-difluoro-N-methylbenzamide (RT ~12 min).

  • Tailing Factor: < 1.5 for the main peak.

Mass Balance Calculation

To determine the true potency of your standard (P_std) without a CRM:



  • %Water: Determined by Karl Fischer Titration.

  • %Solvents: Determined by Residual Solvent GC or TGA.

  • %Ash: Residue on Ignition (ROI).

  • %HPLC_purity: Mean area % from the method above.

Part 4: Case Study – The Cost of Inaccuracy

Scenario: A CRO synthesized a batch of Enzalutamide intermediate.

  • QC Result (Using Vendor Standard): 99.2% purity.

  • QC Result (Using Qualified In-House Standard): 97.8% purity.

Analysis: The vendor standard was labeled "99%", but contained 1.4% moisture (hygroscopic amide). The CRO's HPLC method assumed the standard was 100% pure active moiety. Impact: The batch actually contained 1.2% of the Des-bromo impurity, which is mutagenic. Because the standard was overestimated, the impurity calculation was underestimated. The batch failed late-stage release testing, causing a 3-week delay and $45,000 in lost materials.

Recommendation: Always dry your reference standard or measure water content (KF) immediately before preparation of stock solutions.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][3] International Council for Harmonisation.[4] [Link]

  • Liu, J., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study.[5][6][7] Chemical Research in Chinese Universities. [Link]

  • European Medicines Agency. (2013).[1] Assessment Report: Xtandi (Enzalutamide). EMA/383457/2013.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.